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  • Product: (4-Chlorofuran-2-yl)methanol
  • CAS: 1399652-62-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (4-Chlorofuran-2-yl)methanol

Executive Summary (4-Chlorofuran-2-yl)methanol is a highly specialized, halogenated heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structural topology—a furan ring substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Chlorofuran-2-yl)methanol is a highly specialized, halogenated heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structural topology—a furan ring substituted with a chlorine atom at the C4 position and a hydroxymethyl group at the C2 position—imparts distinct electronic properties, steric constraints, and metabolic stability. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with an authoritative guide on its physical properties, chemoselective synthetic pathways, and downstream applications in synthesizing advanced pharmacological agents, including hypoxic cancer inhibitors and targeted antimicrobials.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of1[1] is critical for predicting its behavior in biological systems and organic solvents.

Causality in Property Design: The furan ring acts as a bioisostere for phenyl or pyrrole rings, offering a unique hydrogen-bonding profile where the oxygen serves as an H-bond acceptor. The strategic placement of the electronegative chlorine atom at the C4 position withdraws electron density from the furan core. This electronic modulation is crucial: it makes the furan ring less susceptible to oxidative metabolism (e.g., epoxidation by Cytochrome P450 enzymes) compared to unsubstituted furans, thereby enhancing the pharmacokinetic half-life of derived drug candidates. Meanwhile, the C2-hydroxymethyl group provides a versatile synthetic handle for esterification, etherification, or cross-coupling.

Table 1: Chemical and Physical Properties
PropertyValue
Chemical Name (4-Chlorofuran-2-yl)methanol
CAS Number 1399652-62-0
Molecular Formula C5H5ClO2[2]
Molecular Weight 132.54 g/mol
Monoisotopic Mass 131.9978 Da[2]
SMILES C1=C(OC=C1Cl)CO[2]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Synthetic Methodologies: Workflow & Causality

The most reliable and scalable synthesis of (4-Chlorofuran-2-yl)methanol proceeds via the selective reduction of3[3][4].

Causality of Reagent Selection: Sodium borohydride (NaBH₄) is explicitly chosen over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂). LiAlH₄ poses a severe risk of reductive cleavage of the carbon-chlorine bond (hydrodehalogenation), while catalytic hydrogenation can inadvertently reduce the furan ring into a tetrahydrofuran derivative. NaBH₄ in a protic solvent provides a mild, chemoselective reduction of the aldehyde to the primary alcohol while strictly preserving both the furan unsaturation and the C4-halogen.

Step-by-Step Experimental Protocol: Chemoselective Reduction
  • Preparation : Dissolve 1.0 equivalent of 4-chlorofuran-2-carbaldehyde in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere to prevent ambient moisture interference.

  • Temperature Control : Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Lowering the temperature prevents exothermic runaway, controls the rate of hydride transfer, and minimizes potential side reactions such as solvent attack or ring opening.

  • Reagent Addition : Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes. Rationale: Portion-wise addition controls the evolution of hydrogen gas and maintains the internal temperature below 5 °C.

  • Reaction Progression : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (20–25 °C) for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the aldehyde precursor is fully consumed.

  • Quenching & Workup : Quench the reaction by carefully adding saturated aqueous NH₄Cl to neutralize excess hydride. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield pure (4-chlorofuran-2-yl)methanol.

SynthesisWorkflow Start 4-Chlorofuran-2-carbaldehyde (Precursor) Reagent NaBH4 / MeOH (Mild Reduction) Start->Reagent Addition at 0°C Intermediate Alkoxide Intermediate (Selective Aldehyde Attack) Reagent->Intermediate Hydride Transfer Quench Aqueous Workup (H2O / NH4Cl) Intermediate->Quench Neutralization Product (4-Chlorofuran-2-yl)methanol (Target Compound) Quench->Product Isolation

Fig 1: Chemoselective reduction workflow of 4-chlorofuran-2-carbaldehyde to its methanol derivative.

Applications in Drug Development

(4-Chlorofuran-2-yl)methanol serves as a highly privileged intermediate in the synthesis of advanced pharmacological agents.

A. Hypoxic Cancer Inhibitors Oncology researchers have utilized 4-chlorofuran derivatives to synthesize 5[5], which act as potent hypoxic cancer inhibitors. By integrating the 4-chlorofuran-2-yl moiety into a benzimidazole core, the resulting compounds exhibit targeted anti-tumor activity in oxygen-deprived tumor microenvironments. The chlorine atom ensures the furan ring resists rapid degradation, maintaining the drug's structural integrity at the target site[5].

B. Antimicrobial Azolyl Pyrimidines The compound is also a critical precursor for synthesizing6[6]. By converting the hydroxyl group to a leaving group and undergoing subsequent amination, the 4-chlorofuran core is linked to pyrimidine scaffolds. These specific derivatives have demonstrated superior antibacterial activity against Bacillus subtilis and potent antifungal activity against Aspergillus niger, often outperforming standard therapeutics like Chloramphenicol and Ketoconazole[6][7].

ApplicationPathway Core (4-Chlorofuran-2-yl)methanol (Building Block) Path1 Fuberidazole Derivatives Core->Path1 Fluorination & Condensation Path2 Azolyl Pyrimidines Core->Path2 Amination & Coupling Target1 Hypoxic Cancer Inhibitors Path1->Target1 Anti-tumor Activity Target2 Antimicrobial Agents Path2->Target2 Pathogen Inhibition

Fig 2: Pharmacological application pathways of (4-Chlorofuran-2-yl)methanol in drug discovery.

Analytical & Validation Protocols

Trustworthiness in chemical synthesis requires a self-validating analytical system. To confirm the successful synthesis and purity of (4-Chlorofuran-2-yl)methanol, the following analytical suite must be employed:

  • LC-MS (ESI) : The monoisotopic mass is 131.99 Da. The mass spectrum must display the [M−OH]+ peak at m/z 115 or the [M+H]+ peak at m/z 133. Crucially, the presence of the chlorine atom is self-validating through its isotopic signature: look for the characteristic 3:1 intensity ratio between the 35Cl and 37Cl isotopic peaks.

  • ¹H-NMR (300 MHz, CDCl₃) : The furan ring protons at C3 and C5 will appear as distinct singlets or finely split doublets (due to long-range coupling) in the aromatic region around δ 6.3 - 7.5 ppm. The methylene protons ( −CH2​OH ) will appear as a singlet or doublet near δ 4.5 ppm.

  • FT-IR Spectroscopy : A broad absorption band around 3300-3400 cm⁻¹ confirms the presence of the primary hydroxyl (-OH) group, while sharp bands at 1500-1600 cm⁻¹ correspond to the furan C=C stretching vibrations.

References

  • PubChemLite, "(4-chlorofuran-2-yl)methanol (C5H5ClO2)", [Link]

  • Molaid, "(4-Chlorofuran-2-yl)methanol - CAS 1399652-62-0", [Link]

  • bioRxiv, "Exploring novel fluorine rich fuberidazole derivatives as hypoxic cancer inhibitors", [Link]

  • AIP Publishing, "Azolyl Pyrimidines-Synthesis and Antimicrobial Activity", [Link]

Sources

Exploratory

Technical Guide to the Safety and Toxicological Profile of (4-Chlorofuran-2-yl)methanol

Introduction (4-Chlorofuran-2-yl)methanol is a halogenated furan derivative that, like many heterocyclic compounds, presents a unique profile of chemical reactivity and biological activity. Its utility as a building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Chlorofuran-2-yl)methanol is a halogenated furan derivative that, like many heterocyclic compounds, presents a unique profile of chemical reactivity and biological activity. Its utility as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, necessitates a thorough understanding of its safety and toxicological properties. The furan ring, while a common scaffold in medicinal chemistry, is known for its potential to undergo metabolic activation to form reactive intermediates.[1] The addition of a chlorine atom and a methanol group further modifies its electronic properties and potential metabolic fate.

This guide provides an in-depth analysis of the known and inferred safety and toxicity data for (4-Chlorofuran-2-yl)methanol. It is intended for researchers, chemists, and drug development professionals who may handle this compound or similar furan-containing molecules. The focus is not merely on presenting data but on providing a causal understanding of the hazards to enable robust risk assessment and the implementation of effective safety protocols in a laboratory and development setting.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of a rigorous safety assessment. These properties influence its behavior in the laboratory, its potential for exposure, and the appropriate handling and storage measures.

PropertyValueSource
CAS Number 1399652-62-0[2]
EC Number 825-746-1[2]
Molecular Formula C₅H₅ClO₂[3]
Molecular Weight 132.54 g/mol [3]
Structure alt text (Structure generated for illustrative purposes)
Predicted XlogP 0.8[3]

GHS Hazard Profile and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances.[4] Based on notified classifications, (4-Chlorofuran-2-yl)methanol presents multiple health and physical hazards.[2]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable Liquids4No PictogramWarningH227: Combustible liquid
Acute Toxicity (Oral, Dermal, Inhalation)4GHS07WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled
Skin Irritation2GHS07WarningH315: Causes skin irritation
Eye Irritation2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH336: May cause drowsiness or dizziness

Source: NextSDS[2]

The GHS classification immediately identifies this compound as a multi-hazard substance. The "Warning" signal word indicates a moderate level of hazard, but the combination of acute toxicity routes, irritation, and potential central nervous system effects demands stringent safety protocols.[2]

Toxicological Assessment: From Furan Core to Specific Hazards

While specific toxicological studies on (4-Chlorofuran-2-yl)methanol are not extensively published, a robust toxicological assessment can be inferred from the well-documented behavior of the furan core structure and related chlorinated compounds.

The Furan Moiety: A Precursor to Toxicity

The furan ring is a known structural alert in toxicology.[1] Its electron-rich aromatic system makes it susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver.[1][5] This process can generate highly reactive and cytotoxic intermediates, such as unsaturated dialdehydes.[1] This metabolic activation is the primary mechanism behind the hepatotoxicity and carcinogenicity observed with furan itself.[1][5][6] The International Agency for Research on Cancer (IARC) classifies furan as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[6] Therefore, any furan-containing compound, including (4-Chlorofuran-2-yl)methanol, must be handled as a potential hepatotoxin and carcinogen until proven otherwise.

Acute Toxicity

The GHS classification indicates that (4-Chlorofuran-2-yl)methanol is harmful through oral, dermal, and inhalation routes of exposure.[2] Symptoms of acute exposure are likely to include irritation of the skin, eyes, and respiratory tract.[2][7] Inhalation may lead to symptoms such as headache, dizziness, and drowsiness, consistent with its classification for specific target organ toxicity affecting the central nervous system.[2][8]

Chronic Toxicity and Systemic Effects

Long-term or repeated exposure to furan derivatives poses a significant risk to the liver and kidneys.[5] The chronic effects are directly linked to the metabolic activation described above.[1] Chlorinated furans, as a class, are known for their persistence and toxicity, often being byproducts of industrial processes.[9][10] While the toxicity of polychlorinated dibenzofurans is well-documented, the specific contribution of a single chlorine atom on a furan methanol scaffold is less clear but warrants caution.[11][12] Researchers should assume a potential for cumulative organ damage, particularly to the liver, with repeated handling.[5]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when working with compounds of moderate to high hazard. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.

Risk Assessment Workflow

Before any experiment, a thorough risk assessment should be performed. The following workflow outlines the critical decision points for ensuring laboratory safety.

G cluster_prep Preparation & Planning cluster_handling Experimental Handling cluster_post Post-Experiment start Identify (4-Chlorofuran-2-yl)methanol in Experimental Plan review_sds Review GHS Hazards & SDS start->review_sds assess_quantity Assess Quantity & Concentration review_sds->assess_quantity Understand risks select_ppe Select Appropriate PPE assess_quantity->select_ppe Scale-dependent eng_controls Confirm Engineering Controls (Fume Hood, Grounding) select_ppe->eng_controls Proceed to experiment handling_proc Execute Handling Protocol (Weighing, Transfer, Reaction) eng_controls->handling_proc spill_kit Ensure Spill Kit is Accessible handling_proc->spill_kit Contingency decontaminate Decontaminate Work Area & Glassware handling_proc->decontaminate Experiment complete waste_disposal Dispose of Waste in Chlorinated Organic Waste Stream decontaminate->waste_disposal end Store Compound Securely or Document Consumption waste_disposal->end

Caption: Risk Assessment and Handling Workflow for (4-Chlorofuran-2-yl)methanol.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize exposure through all routes.

  • Engineering Controls: All manipulations of (4-Chlorofuran-2-yl)methanol, including weighing and transfers, must be conducted inside a certified chemical fume hood to mitigate inhalation risk.[13] Given its combustible nature, all equipment should be properly grounded to prevent static discharge, and ignition sources must be eliminated from the work area.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[13]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contamination is suspected.[13]

    • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[13]

Detailed Experimental Protocols

a) Handling and Storage Protocol:

  • Receiving: Upon receipt, inspect the container for damage.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.[14] Keep it away from strong oxidizing agents, acids, and sources of ignition.[15]

  • Weighing and Transfer: Conduct all transfers within a chemical fume hood. Use non-sparking tools for handling.[14]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if no direct contact occurred.[7]

b) Spill Response Protocol:

  • Evacuation: Immediately alert others in the area and evacuate if the spill is large or ventilation is inadequate.

  • Control: Remove all ignition sources.[8]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbent material into a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent and wash thoroughly.

c) First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Conclusion

(4-Chlorofuran-2-yl)methanol is a valuable research chemical that carries a significant, multifaceted hazard profile. Its acute toxicity, irritant properties, and status as a combustible liquid are clearly defined by its GHS classification.[2] More critically, its furan core structure implies a potential for chronic and severe health effects, including hepatotoxicity and carcinogenicity, through metabolic activation.[1][6] Professionals in research and drug development must treat this compound with the respect it deserves, employing stringent engineering controls, appropriate PPE, and meticulous handling protocols. By understanding the causal mechanisms of its toxicity, scientists can effectively mitigate risks, ensuring both personal safety and the integrity of their research.

References

  • NextSDS. (n.d.). (4-chlorofuran-2-yl)methanol — Chemical Substance Information. Retrieved from [Link]2]

  • Fisher Scientific. (2009). Material Safety Data Sheet - Methanol. Retrieved from a similar representative SDS.[16]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Zahrani, A. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[1]

  • The Savogran Company. (2019). Standard GHS SDS Report. Retrieved from a representative GHS SDS.[17]

  • Environmental Working Group (EWG). (n.d.). Chlorinated dioxins & furans. Human Toxome Project.[9]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - (2,3-Dihydrobenzofuran-3-yl)methanol. Retrieved from a representative furan derivative SDS.[7]

  • PubChemLite. (n.d.). (4-chlorofuran-2-yl)methanol (C5H5ClO2). Retrieved from [Link]3]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.[5]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Dioxins and Furans Fact Sheet. EPA Archive.[10]

  • Eurofins USA. (2024). Dioxins/Furans. Retrieved from [Link]]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methanol. Retrieved from a representative SDS.[15]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Chlorodibenzofurans (CDFs). Centers for Disease Control and Prevention (CDC).[11]

  • Cayman Chemical. (2025). Safety Data Sheet. Retrieved from a representative SDS with multiple hazard statements.[18]

  • Haffner, D., & Stout, S. (2015). Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources.[12]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHANOL. CAMEO Chemicals.[19]

  • Medline. (2014). SAFETY DATA SHEET - Methanol. Retrieved from a representative SDS.[8]

  • Government of Canada. (2023). Furan Compounds Group - information sheet. Retrieved from [Link]]

  • Farzaei, M. H., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.[20]

  • National Center for Biotechnology Information. (n.d.). furan-2-ylmethanol. PubChem.[21]

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal.[6]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methanol. Another representative SDS.[22]

  • National Center for Biotechnology Information. (n.d.). GHS Classification Summary. PubChem.[4]

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Methanol. P65 Warnings.[23]

  • Purosolv. (2025). Proper Storage of Pharma-Grade Methanol: Best Practices.[24]

  • University of California, Los Angeles (UCLA) - EH&S. (2012). Methanol - Standard Operating Procedure.[13]

  • State of Michigan. (2014). SAFETY DATA SHEET - Methanol (230, 232, 233).[14]

Sources

Foundational

Electronic effects of chlorine substitution on furan rings

The Electronic Effects of Chlorine Substitution on Furan Rings: Mechanistic Insights and Applications in Drug Design As a Senior Application Scientist, navigating the nuanced electronic landscape of heterocyclic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Electronic Effects of Chlorine Substitution on Furan Rings: Mechanistic Insights and Applications in Drug Design

As a Senior Application Scientist, navigating the nuanced electronic landscape of heterocyclic chemistry is paramount for rational drug design and advanced materials synthesis. Furan, a classic π -excessive five-membered heteroaromatic ring, presents a unique electron-rich scaffold. When we introduce a chlorine atom to this system, we initiate a complex tug-of-war between competing electronic forces.

This whitepaper dissects the electronic consequences of chlorine substitution on furan rings, transitioning from fundamental quantum mechanical principles to computational profiling, and finally, to field-proven applications in drug development.

The Dual Nature of Chlorine on π -Excessive Heterocycles

Furan is inherently electron-rich because the oxygen atom donates one of its lone pairs into the aromatic π -system. When a halogen like chlorine is introduced, it exerts two distinct and opposing electronic effects [1]:

  • Inductive Electron Withdrawal (-I Effect): Driven by chlorine's high electronegativity, electron density is pulled away from the furan ring through the σ -bonds. This generally deactivates the ring toward electrophilic aromatic substitution compared to the parent furan.

  • Mesomeric Electron Donation (+M Effect): Chlorine possesses lone pairs that can overlap with the furan π -system. Through resonance, chlorine donates electron density back into the ring, specifically directing subsequent electrophilic attacks to the ortho and para positions (C2/C5 or C3/C4, depending on the substitution site).

Because the -I effect is stronger than the +M effect in halogens, the net result is a mildly deactivated ring with highly specific regiocontrol.

G Cl Chlorine Substitution on Furan Inductive -I Effect (Inductive) Sigma-bond Withdrawal Cl->Inductive Mesomeric +M Effect (Resonance) Pi-system Donation Cl->Mesomeric Net Net Electronic Effect: Mild Deactivation & Regiocontrol Inductive->Net Mesomeric->Net

Diagram 1: Competing electronic effects of chlorine substitution on the furan ring.

Computational Profiling: DFT and FMO Analysis

To quantify these electronic shifts, we rely on Density Functional Theory (DFT). Frontier Molecular Orbital (FMO) analysis—specifically looking at the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides a mathematical representation of reactivity.

Interestingly, computational studies reveal that the introduction of a chlorine atom to the furan ring results in a surprisingly minor change (< 0.1 eV) to the HOMO-LUMO energy gap during cycloaddition reactions [1]. However, the spatial distribution of electron density and the molecular polarizability change drastically. The proximity of the highly electronegative chlorine atom to the furan oxygen creates a strong interaction between inductive and mesomeric effects, significantly increasing the in-plane dipole polarizability ( αyy​ ) [2].

Table 1: Quantitative Electronic Perturbations in Chlorofurans

MoleculeHOMO-LUMO Gap ChangeDipole Polarizability ( αyy​ , a.u.)Primary Electronic Consequence
Furan Baseline (0.0 eV)57.67N/A (Standard π -excessive system)
2-Chlorofuran < 0.1 eV80.38Strong -I / +M interaction near the O atom; high anisotropy [2].
3-Chlorofuran < 0.1 eV71.29Moderate -I / +M interaction; reduced inductive pull on O atom [2].

Implications in Rational Drug Design

In medicinal chemistry, the furan ring is a privileged pharmacophore. Substituting a hydrogen for a chlorine atom on this ring is a deliberate, causality-driven choice designed to optimize pharmacokinetics and pharmacodynamics:

  • Lipophilicity and Permeability: Chlorine substitution increases the overall lipophilicity (LogP) of the molecule. This is critical for drugs targeting intracellular proteins or requiring blood-brain barrier (BBB) penetration. For instance, in the development of P-glycoprotein (P-gp) inhibitors for multidrug-resistant cancers, chlorine substitution on furan-adjacent moieties significantly enhances hydrophobic interactions within the P-gp binding pocket [3].

  • Metabolic Stability: The electron-rich C2 and C5 positions of furan are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (often leading to toxic reactive metabolites like epoxides or unsaturated dialdehydes). Placing a chlorine atom at these positions sterically and electronically blocks oxidation, increasing the drug's half-life.

  • Halogen Bonding ( σ -Hole Interactions): The electron-withdrawing nature of the furan ring (relative to the chlorine atom) creates a region of positive electrostatic potential on the outermost surface of the chlorine atom, known as a σ -hole. This allows the chlorofuran moiety to act as a highly directional halogen bond donor to Lewis basic residues (like oxygen or nitrogen in protein backbones), significantly boosting target affinity [4].

Experimental Protocols: A Self-Validating System

To leverage these electronic effects, researchers must accurately synthesize and validate chlorofuran derivatives. Below are field-proven methodologies for computational prediction and empirical validation.

Protocol A: Computational DFT Workflow for Electronic Profiling

Causality: Before synthesizing a novel chlorofuran drug candidate, we must predict its reactivity and binding potential. We utilize the B3LYP functional with a 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") is non-negotiable here; they are critical for accurately modeling the extended electron clouds of the oxygen and chlorine lone pairs [5].

  • Geometry Optimization: Input the initial 2D structure of the chlorofuran derivative into Gaussian 16. Run a ground-state geometry optimization using Opt B3LYP/6-311++G(d,p).

  • Frequency Calculation: Run a frequency calculation (Freq) on the optimized geometry to ensure the absence of imaginary frequencies, validating that the structure is a true local minimum.

  • FMO Extraction: Extract the energies of the HOMO and LUMO from the output file. Calculate the chemical hardness ( η ) and electrophilicity index ( ω ) to predict metabolic reactivity.

  • MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) surface map. Validation: The MEP map must show a localized positive region ( σ -hole) at the distal end of the C-Cl bond, confirming the potential for halogen bonding.

G Start Input Geometry (Chlorofuran Derivative) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Confirm Local Minimum) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap & Hardness) Freq->FMO MEP MEP Mapping (Identify Sigma-Hole) Freq->MEP

Diagram 2: Step-by-step computational workflow for evaluating chlorofuran electronic properties.

Protocol B: NMR Spectroscopic Validation of Electron Density Shifts

Causality: Computational models must be empirically validated. 13 C NMR spectroscopy provides a direct readout of electron density. The -I effect deshields the ipso carbon (shifting it downfield), while the +M effect shields the ortho and para carbons (shifting them upfield).

  • Sample Preparation: Dissolve 15 mg of the synthesized chlorofuran derivative in 0.5 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent is anhydrous, as trace water can hydrogen-bond with the furan oxygen, skewing the electronic distribution.

  • Acquisition: Acquire a standard 1D 13 C NMR spectrum at 100 MHz or higher. Use a relaxation delay (D1) of at least 2 seconds to ensure accurate integration and signal-to-noise ratio for the quaternary ipso carbon.

  • Signal Assignment & Validation:

    • Identify the ipso carbon (C-Cl). It will appear significantly downfield (typically Δδ +5 to +10 ppm) compared to the parent furan due to chlorine's inductive withdrawal.

    • Identify the adjacent ortho carbon. It should exhibit a slight upfield shift relative to expected baseline values, confirming the active +M resonance donation from the chlorine lone pairs. If this upfield shift is absent, the +M effect is being sterically hindered by other substituents.

References

  • Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Dipole moment and polarizability of furan and chlorofuran. ResearchGate.[Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). PMC.[Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications.[Link]

  • DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. PubMed.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (4-Chlorofuran-2-yl)methanol

Here is a comprehensive application note and synthesis protocol for (4-Chlorofuran-2-yl)methanol, designed for researchers and drug development professionals. Introduction & Strategic Context (4-Chlorofuran-2-yl)methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and synthesis protocol for (4-Chlorofuran-2-yl)methanol, designed for researchers and drug development professionals.

Introduction & Strategic Context

(4-Chlorofuran-2-yl)methanol (CAS: 1399652-62-0) is a highly valued heterocyclic building block in medicinal chemistry. The 4-chlorofuran motif is frequently incorporated into advanced pharmaceutical intermediates to modulate lipophilicity and metabolic stability. Recent applications of this scaffold include the development of azolyl pyrimidine derivatives exhibiting potent antimicrobial activity [3], as well as the synthesis of fluorine-rich fuberidazole derivatives targeted as hypoxic cancer inhibitors [4].

Because the furan ring is electron-rich and sensitive to strongly acidic conditions (which can trigger ring-opening or polymerization), synthetic strategies must employ mild, highly controlled conditions. The most direct and reliable pathway to (4-Chlorofuran-2-yl)methanol is the hydride reduction of its corresponding carboxylic acid precursor, 4-chlorofuran-2-carboxylic acid [2].

Retrosynthetic Strategy & Reaction Causality

The protocol utilizes Lithium Aluminum Hydride ( ) to reduce 4-chlorofuran-2-carboxylic acid to the target primary alcohol.

Mechanistic Causality & Reaction Design:

  • Chemoselectivity: is a powerful reducing agent capable of driving the carboxylic acid down to the primary alcohol. While the carbon-chlorine bond on an aromatic/heteroaromatic ring can sometimes be susceptible to hydrodehalogenation by , the furan ring's electron density sufficiently deactivates the C-Cl bond toward nucleophilic attack at low to ambient temperatures.

  • Temperature Control: The reaction is initiated at 0 °C to control the highly exothermic evolution of hydrogen gas during the initial deprotonation of the carboxylic acid.

  • Workup Strategy: The protocol employs the classic "Fieser Quench" (water, 15% NaOH, water). This is critical because standard aqueous quenching of produces a gelatinous aluminum hydroxide emulsion that traps the product and ruins yields. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid.

SynthesisPathway SM 4-Chlorofuran-2-carboxylic acid (CAS: 4303-17-7) Reagent LiAlH4 (Lithium Aluminum Hydride) Anhydrous THF, 0 °C to RT SM->Reagent Hydride Transfer Intermediate Aluminum Alkoxide Complex Reagent->Intermediate Reduction Quench Fieser Quench (H2O, 15% NaOH) Intermediate->Quench Hydrolysis Product (4-Chlorofuran-2-yl)methanol (CAS: 1399652-62-0) Quench->Product Isolation

Fig 1: Reaction pathway for the LiAlH4 reduction of 4-chlorofuran-2-carboxylic acid.

Experimental Protocol

Materials and Stoichiometry
Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsAmountRole
4-Chlorofuran-2-carboxylic acid4303-17-7146.531.0 eq1.46 g (10.0 mmol)Starting Material [2]
Lithium Aluminum Hydride ( )16853-85-337.952.0 eq0.76 g (20.0 mmol)Reducing Agent
Tetrahydrofuran (THF), Anhydrous109-99-972.11-40 mLSolvent
Sodium Hydroxide (15% aq)1310-73-240.00-VariableQuenching Agent
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Flush the system with inert gas for 10 minutes to ensure a strictly anhydrous environment. Moisture will violently react with , compromising the stoichiometry and posing a safety hazard.

Step 2: Reagent Suspension

  • Add 0.76 g (20.0 mmol) of to the flask under a positive stream of inert gas.

  • Carefully inject 20 mL of anhydrous THF via syringe.

  • Cool the suspension to 0 °C using an ice-water bath and allow it to stir for 5 minutes.

Step 3: Substrate Addition

  • In a separate dry vial, dissolve 1.46 g (10.0 mmol) of 4-chlorofuran-2-carboxylic acid in 20 mL of anhydrous THF.

  • Using a syringe, add the substrate solution dropwise to the suspension over 15–20 minutes.

    • Critical Insight: The initial drops will cause vigorous bubbling due to the deprotonation of the carboxylic acid forming gas. Addition must be slow to prevent the solvent from boiling over.

Step 4: Reaction Execution

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir the mixture for 3 hours. Reaction progress can be monitored by TLC (Hexanes/Ethyl Acetate 7:3, UV visualization). The starting acid will remain at the baseline, while the product alcohol will migrate.

Step 5: Fieser Quench (Strict Adherence Required)

  • Re-cool the reaction flask to 0 °C.

  • Slowly and sequentially add the following via syringe, with vigorous stirring:

    • 0.76 mL of distilled water (dropwise).

    • 0.76 mL of 15% aqueous NaOH solution.

    • 2.28 mL of distilled water.

  • Remove the ice bath and stir vigorously for 15-30 minutes until the gray/black suspension turns into a stark white, granular precipitate.

Step 6: Isolation and Purification

  • Filter the white suspension through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with ethyl acetate ( mL).

  • Transfer the combined filtrate to a separatory funnel. Wash with brine (20 mL), dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) to afford (4-chlorofuran-2-yl)methanol as a pale yellow to colorless oil.

Analytical Characterization Data

To validate the integrity of the synthesized compound, compare the isolated material against the following expected analytical benchmarks [1]:

Analytical MethodExpected Value / SignatureInterpretation
Monoisotopic Mass (HRMS) 131.9978 DaCorresponds to for [1].
H NMR (400 MHz, ) ~7.35 (s, 1H), ~6.30 (s, 1H), ~4.55 (s, 2H), ~2.00 (br s, 1H, -OH)Furanyl protons (positions 5 and 3) appear as singlets due to lack of adjacent coupling; methylene protons appear at ~4.55 ppm.
C NMR (100 MHz, ) ~154.0, 139.5, 118.0, 108.5, 57.5C2 (oxygen-bound), C5, C4 (chlorine-bound), C3, and the aliphatic methylene carbon.

References

  • PubChemLite - (4-chlorofuran-2-yl)methanol (C5H5ClO2). Université du Luxembourg.
  • Buy 4-Chlorofuran-2-carboxylic acid | 4303-17-7. Smolecule.
  • Azolyl Pyrimidines-Synthesis and Antimicrobial Activity. AIP Publishing.
  • Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations. PMC (National Institutes of Health).
Application

Application Notes and Protocols for the Utilization of (4-Chlorofuran-2-yl)methanol in Drug Discovery

Introduction: The Furan Scaffold as a Privileged Motif in Medicinal Chemistry The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furan Scaffold as a Privileged Motif in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1] Its prevalence in medicinal chemistry stems from its capacity to act as a bioisostere for the phenyl ring, offering a modulated pharmacokinetic and pharmacodynamic profile.[2] The introduction of a furan moiety can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[3] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5] The subject of this guide, (4-Chlorofuran-2-yl)methanol, is a strategically functionalized building block poised for exploitation in the synthesis of novel therapeutic agents. The presence of a chloro group at the 4-position and a hydroxymethyl group at the 2-position offers two distinct points for chemical diversification, enabling the exploration of a broad chemical space in drug discovery programs.

Chemical Properties and Reactivity of (4-Chlorofuran-2-yl)methanol

(4-Chlorofuran-2-yl)methanol (CAS No: 1399652-62-0) is a bifunctional molecule with a molecular formula of C₅H₅ClO₂.[1][6] Its reactivity is governed by the interplay of the furan ring's aromaticity, the electron-withdrawing nature of the chlorine atom, and the nucleophilicity of the primary alcohol.

Key Reactive Sites:

  • Hydroxymethyl Group (C2-position): The primary alcohol is a versatile functional group that can readily undergo a variety of transformations, including oxidation, esterification, and etherification. This allows for the introduction of a wide range of substituents and linkers, crucial for modulating the physicochemical properties and biological activity of a lead compound.

  • Chloro Group (C4-position): The chlorine atom on the furan ring is a potential site for nucleophilic aromatic substitution (SₙAr) reactions, although the electron-rich nature of the furan ring can make this challenging without appropriate activation.[7] Alternatively, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Furan Ring: The furan ring itself can participate in various reactions, including electrophilic aromatic substitution, although the substitution pattern is influenced by the existing substituents. It can also undergo cycloaddition reactions.

Proposed Synthetic Strategy for (4-Chlorofuran-2-yl)methanol

Application in Drug Discovery: Derivatization Protocols

The true value of (4-Chlorofuran-2-yl)methanol as a building block lies in its potential for derivatization at its two functional handles. Below are detailed protocols for key transformations that can be employed to generate a library of diverse compounds for biological screening.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide.[2] This protocol allows for the introduction of various alkyl, aryl, or heterocyclic moieties through an ether linkage, which can significantly impact a compound's lipophilicity and hydrogen bonding capacity.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products BuildingBlock (4-Chlorofuran-2-yl)methanol EtherProduct 4-Chloro-2-(alkoxymethyl)furan BuildingBlock->EtherProduct 1. Base 2. R-X AlkylHalide R-X (Alkyl Halide) AlkylHalide->EtherProduct Base Strong Base (e.g., NaH) Solvent Anhydrous Solvent (e.g., THF, DMF) Salt NaX

Caption: Williamson Ether Synthesis of (4-Chlorofuran-2-yl)methanol.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (4-Chlorofuran-2-yl)methanol (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 eq.) to the reaction mixture. The reaction may be heated to facilitate the reaction, depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to deprotonate the alcohol to form the more nucleophilic alkoxide.[8]
Solvent Anhydrous THF or DMFAnhydrous conditions are crucial to prevent quenching of the strong base. Polar aprotic solvents are ideal for Sₙ2 reactions.
Temperature 0 °C to refluxThe initial deprotonation is performed at a low temperature for safety. The alkylation step may require heating to proceed at a reasonable rate.
Stoichiometry 1.1 eq. of base, 1.2 eq. of alkyl halideA slight excess of the base and alkylating agent is used to ensure complete conversion of the starting material.
Protocol 2: Esterification Reactions

Esterification of the primary alcohol provides a straightforward method to introduce a variety of functional groups.[9] The resulting esters can act as prodrugs or exhibit their own biological activity.

This method is suitable for the synthesis of esters from simple carboxylic acids.

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products BuildingBlock (4-Chlorofuran-2-yl)methanol EsterProduct (4-Chlorofuran-2-yl)methyl ester BuildingBlock->EsterProduct H⁺, Δ CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->EsterProduct AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Solvent Excess Alcohol or Toluene Water H₂O

Caption: Fischer Esterification of (4-Chlorofuran-2-yl)methanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve (4-Chlorofuran-2-yl)methanol (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.[10]

This method is highly efficient and suitable for a wider range of carboxylic acid derivatives.[3]

Experimental Protocol:

  • Reaction Setup: Dissolve (4-Chlorofuran-2-yl)methanol (1.0 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

  • Acylation: Cool the solution to 0 °C. Slowly add a solution of the desired acyl chloride (R-COCl, 1.1 eq.) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.[11]

ParameterMethod A (Fischer)Method B (Acyl Chloride)Rationale
Carboxylic Acid Source Carboxylic AcidAcyl ChlorideAcyl chlorides are more reactive than carboxylic acids, leading to faster reactions under milder conditions.[12]
Catalyst/Reagent Strong Acid (H₂SO₄, p-TsOH)Non-nucleophilic Base (Et₃N, Pyridine)Fischer esterification is acid-catalyzed.[10] The acylation with acyl chlorides requires a base to neutralize the HCl byproduct.[11]
Byproduct WaterHClThe removal of water drives the Fischer esterification. The HCl produced from the acyl chloride reaction is neutralized by the base.
Conditions Reflux with water removal0 °C to room temperatureThe higher reactivity of acyl chlorides allows for milder reaction conditions.
Protocol 3: Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position

The chloro-substituent on the furan ring presents an opportunity for nucleophilic aromatic substitution, although this may require activation. This protocol allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, which are common in bioactive molecules.

Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products BuildingBlock (4-Chlorofuran-2-yl)methanol SubstitutedFuran (4-Nu-furan-2-yl)methanol BuildingBlock->SubstitutedFuran Base, Δ Nucleophile Nu-H (e.g., R₂NH, R-OH, R-SH) Nucleophile->SubstitutedFuran Base Base (e.g., K₂CO₃, NaH) Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Salt Base-H⁺ + Cl⁻

Caption: Proposed SₙAr reaction of (4-Chlorofuran-2-yl)methanol.

Experimental Protocol (General):

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine (4-Chlorofuran-2-yl)methanol (1.0 eq.), the desired nucleophile (e.g., a secondary amine, phenol, or thiol; 1.5-2.0 eq.), and a base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH; 2.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C). The optimal temperature will depend on the nucleophilicity of the attacking species and the reactivity of the substrate.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion

(4-Chlorofuran-2-yl)methanol is a promising and versatile building block for drug discovery. Its bifunctional nature allows for the systematic and diverse modification of its structure, enabling the generation of compound libraries for high-throughput screening. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel furan-containing drug candidates with potentially enhanced therapeutic properties.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • NextSDS. (4-chlorofuran-2-yl)methanol — Chemical Substance Information. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • ResearchGate. (PDF) Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • RSC Publishing. A review on the advancement of ether synthesis from organic solvent to water. [Link]

  • PubChemLite. (4-chlorofuran-2-yl)methanol (C5H5ClO2). [Link]

  • IntechOpen. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

  • ResearchGate. Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. [Link]

  • ResearchGate. The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. [Link]

  • PMC. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

  • Google Patents. WO2015023918A3 - Methods of producing alkylfurans.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • PMC. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. [Link]

  • LCGC. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MDPI. Catalytic Alkylation of 2-Methylfuran with Formalin Using Supported Acidic Ionic Liquids. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • Macmillan Group. LETTER - Alcohols as alkylating agents in heteroarene C–H functionalization. [Link]

  • Princeton BioMolecular Research. Building Blocks. [Link]

  • Chemistry Stack Exchange. What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? [Link]

  • SpringerLink. Synthesis and characterization of novel functional vinyl ethers that bear various groups. [Link]

  • PubChem. Furfuryl Alcohol | C5H6O2 | CID 7361. [Link]

  • IntechOpen. Catalytic Enantioselective Reactions of Biomass-Derived Furans. [Link]

  • Google Patents.

Sources

Method

Application Note &amp; Protocol: Selective Catalytic Oxidation of (4-Chlorofuran-2-yl)methanol to 4-Chlorofurfural

Abstract This document provides a comprehensive guide for the selective catalytic oxidation of (4-Chlorofuran-2-yl)methanol to its corresponding aldehyde, 4-chlorofurfural. This transformation is of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the selective catalytic oxidation of (4-Chlorofuran-2-yl)methanol to its corresponding aldehyde, 4-chlorofurfural. This transformation is of significant interest to researchers in medicinal chemistry and drug development, where halogenated furan aldehydes serve as versatile building blocks. We present a detailed protocol leveraging a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-based catalytic system, renowned for its high selectivity and mild reaction conditions. This application note elaborates on the mechanistic underpinnings of the chosen methodology, provides a step-by-step experimental procedure, and outlines the necessary analytical techniques for product characterization and purification.

Introduction: The Significance of 4-Chlorofurfural

Halogenated furan derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The aldehyde functionality of 4-chlorofurfural, in particular, offers a reactive handle for a multitude of subsequent chemical transformations, including but not limited to, reductive amination, Wittig reactions, and further oxidation to the corresponding carboxylic acid. The presence of the chlorine atom on the furan ring modulates the electronic properties of the molecule and can be a key feature for biological activity or a site for further functionalization. The selective synthesis of 4-chlorofurfural from (4-Chlorofuran-2-yl)methanol is a critical step in accessing these valuable molecular scaffolds.

The primary challenge in this synthesis lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid or degradation of the furan ring, which can be sensitive to harsh reaction conditions.[1] This necessitates the use of a mild and highly selective catalytic system.

Rationale for a TEMPO-Based Catalytic System

For the selective oxidation of primary alcohols to aldehydes, several catalytic systems have been developed, including those based on transition metals and enzymes.[2] However, for substrates bearing sensitive functional groups and heterocyclic rings, a TEMPO-mediated oxidation offers distinct advantages.[3]

Key Advantages of the TEMPO/NaOCl System:

  • High Selectivity: This system demonstrates exceptional selectivity for the oxidation of primary alcohols to aldehydes, with minimal over-oxidation to carboxylic acids, especially when the reaction time is controlled.[3][4]

  • Mild Reaction Conditions: The oxidation proceeds at or below room temperature and at a slightly basic pH, which preserves the integrity of the furan ring and the C-Cl bond.[5]

  • Operational Simplicity: The catalyst is used in catalytic amounts, and the primary oxidant, sodium hypochlorite (bleach), is inexpensive and readily available.[3]

  • Functional Group Tolerance: TEMPO-based systems are compatible with a wide range of functional groups, a crucial feature when dealing with complex molecules in drug discovery.[6]

The catalytic cycle, depicted below, involves the oxidation of TEMPO to the active N-oxoammonium ion by the co-oxidant (NaOCl). This species then oxidizes the alcohol to the aldehyde, and is itself reduced to the hydroxylamine, which is subsequently re-oxidized back into the catalytic cycle.

TEMPO_Catalytic_Cycle cluster_main TEMPO Catalytic Cycle cluster_reactants Reactants & Products TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaOCl (Co-oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH2OH -> R-CHO + H+ Aldehyde 4-Chlorofurfural Oxoammonium->Aldehyde Oxidation Hydroxylamine->TEMPO Re-oxidation Alcohol (4-Chlorofuran-2-yl)methanol Alcohol->Oxoammonium Substrate caption Figure 1: Simplified TEMPO Catalytic Cycle.

Figure 1: Simplified TEMPO Catalytic Cycle.

Experimental Protocol

This protocol is adapted from established procedures for the selective oxidation of primary alcohols using a TEMPO/NaOCl system.[3][5]

Materials and Reagents
Reagent/MaterialGradeSupplier
(4-Chlorofuran-2-yl)methanol≥95%Commercial Source
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)≥98%Commercial Source
Sodium hypochlorite (NaOCl) solutionCommercial Bleach (e.g., 5-6% w/v)Local Supplier
Sodium bromide (NaBr)ACS Reagent GradeCommercial Source
Sodium bicarbonate (NaHCO₃)ACS Reagent GradeCommercial Source
Dichloromethane (CH₂Cl₂)ACS Reagent GradeCommercial Source
Saturated aqueous NaHCO₃ solution-Prepared in-house
10% w/v aqueous Na₂S₂O₃ solution-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)ACS Reagent GradeCommercial Source
Diethyl ether (Et₂O)ACS Reagent GradeCommercial Source
HexanesACS Reagent GradeCommercial Source
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • NMR spectrometer

  • GC-MS instrument

Step-by-Step Procedure

Experimental_Workflow start Start dissolve Dissolve (4-Chlorofuran-2-yl)methanol in CH₂Cl₂ start->dissolve cool Cool to 0 °C (Ice-Water Bath) dissolve->cool add_reagents Add TEMPO, aqueous NaBr, and saturated NaHCO₃ cool->add_reagents add_naocl Slowly add NaOCl solution (maintain T < 5 °C) add_reagents->add_naocl stir Stir vigorously at 0 °C add_naocl->stir monitor Monitor reaction by TLC stir->monitor quench Quench with 10% Na₂S₂O₃ solution monitor->quench Reaction Complete extract Work-up: 1. Separate layers 2. Extract aqueous layer with CH₂Cl₂ 3. Combine organic layers quench->extract dry Dry with MgSO₄, filter, and concentrate extract->dry purify Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) dry->purify characterize Characterize product (NMR, GC-MS) purify->characterize end End characterize->end

Figure 2: Experimental Workflow for the Synthesis of 4-Chlorofurfural.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-Chlorofuran-2-yl)methanol (1.0 eq) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Catalysts and Buffer: To the cooled solution, add TEMPO (0.01 eq), aqueous sodium bromide (NaBr) solution (0.1 M, 1.0 eq), and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Addition of Oxidant: While stirring vigorously, slowly add the sodium hypochlorite (NaOCl) solution (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. The biphasic mixture will typically turn a yellow-orange color.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction (typically 30-60 minutes).

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the color of the organic layer fades.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-chlorofurfural.

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium hypochlorite is corrosive and an oxidant. Avoid contact with skin and eyes.

  • The reaction can be exothermic, especially during the addition of NaOCl. Maintain proper cooling.

Data Analysis and Characterization

The identity and purity of the synthesized 4-chlorofurfural should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR - A singlet for the aldehyde proton (CHO) around δ 9.5-9.7 ppm.- Two doublets for the furan ring protons, with coupling constants typical for 2,4-disubstituted furans.- The chemical shifts of the furan protons will be influenced by the electron-withdrawing effects of the chloro and aldehyde groups.
¹³C NMR - A signal for the aldehyde carbonyl carbon around δ 175-180 ppm.- Signals for the furan ring carbons, with the carbon bearing the chlorine atom shifted downfield.
GC-MS - A molecular ion peak corresponding to the mass of 4-chlorofurfural (C₅H₃ClO₂).- Characteristic fragmentation patterns for a furfural derivative, including loss of CO and the chlorine atom.
IR - A strong carbonyl (C=O) stretching band around 1670-1690 cm⁻¹.- C-H stretching bands for the aldehyde and furan ring.- C-O-C stretching bands characteristic of the furan ring.
Yield Calculation

The yield of the reaction should be calculated based on the mass of the pure, isolated 4-chlorofurfural relative to the initial mass of (4-Chlorofuran-2-yl)methanol.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Inactive NaOCl solution- Insufficient stirring- Low temperature- Use fresh commercial bleach or titrate to determine its concentration.- Ensure vigorous stirring to facilitate mixing of the biphasic system.- Allow the reaction to proceed for a longer duration at 0 °C.
Over-oxidation to Carboxylic Acid - Prolonged reaction time- Elevated temperature- Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material.- Maintain the reaction temperature at 0 °C.
Formation of Byproducts - Degradation of the furan ring- Ensure the pH of the reaction mixture is maintained by the bicarbonate buffer.- Avoid exposure to strong acids.
Low Isolated Yield - Inefficient extraction- Loss during purification- Perform multiple extractions with CH₂Cl₂.- Use care during column chromatography to avoid loss of the product.

Conclusion

This application note provides a detailed and reliable protocol for the selective catalytic oxidation of (4-Chlorofuran-2-yl)methanol to 4-chlorofurfural using a TEMPO-based system. The mild reaction conditions and high selectivity of this method make it particularly suitable for the synthesis of this valuable, halogenated furan building block. By following the outlined procedures and paying close attention to the reaction parameters, researchers can efficiently synthesize 4-chlorofurfural for its application in drug discovery and development.

References

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. Available at: [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. Available at: [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • REActivities TEMPO Oxidation Workup and Data Collection (2/2). YouTube. Available at: [Link]

  • TEMPO-Mediated Oxidations. Organic Reactions. Available at: [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Organic Chemistry Portal. Available at: [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Vapourtec. Available at: [Link]

  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. Available at: [Link]

  • Tempo Oxidations Part II. Curly Arrow. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at: [Link]

  • Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI. Available at: [Link]

  • Polychlorinated dioxins and furans. DCCEEW. Available at: [Link]

  • TEMPO-Catalyzed Green Alcohol Oxidation. University of Georgia. Available at: [Link]

  • Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems. PMC. Available at: [Link]

  • Dioxins and Furans. Eurofins. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. Available at: [Link]

  • NMR and GC/MS analysis of industrial chloroparaffin mixtures. PubMed. Available at: [Link]

  • Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS. Available at: [Link]

Sources

Application

Introduction: Synthesizing Substituted Furans via Suzuki-Miyaura Coupling

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with (4-Chlorofuran-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with (4-Chlorofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][3]

This guide focuses on a specific, yet valuable, substrate: (4-Chlorofuran-2-yl)methanol. The furan motif is a privileged scaffold in numerous biologically active compounds. However, the use of this particular substrate presents distinct challenges that require a carefully optimized approach. The primary obstacle is the inherent stability and low reactivity of the C(sp²)-Cl bond, which makes the initial oxidative addition step of the catalytic cycle significantly more demanding compared to its bromide or iodide counterparts.[4][5] Furthermore, the presence of a hydroxymethyl group introduces a polar, potentially coordinating functionality that must be accommodated by the chosen reaction conditions.

This document provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and troubleshooting strategies tailored to the successful Suzuki-Miyaura coupling of (4-Chlorofuran-2-yl)methanol.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst.[6][7] The cycle is broadly composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-chlorine bond of (4-Chlorofuran-2-yl)methanol. This is the rate-limiting step for aryl chlorides and necessitates a highly reactive catalyst. The palladium center is oxidized from Pd(0) to a Pd(II) intermediate.[6][7]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][7]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination pd2_transmetal->product Product Release r1x R¹-X ((4-Chlorofuran-2-yl)methanol) r1x->pd2_oxidative r2b R²-B(OR)₂ (Boronic Acid) r2b->pd2_transmetal base Base (e.g., K₃PO₄) base->pd2_transmetal Activates Boron Reagent Experimental_Workflow start Start: Prepare Reaction Vessel setup 1. Add Solids (4-Chlorofuran-2-yl)methanol Arylboronic Acid Base (K₃PO₄) start->setup inert 2. Create Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x) setup->inert catalyst 3. Add Catalyst System Pd Precatalyst Ligand inert->catalyst solvent 4. Add Degassed Solvent(s) (e.g., Dioxane/H₂O) catalyst->solvent reaction 5. Heat and Stir (e.g., 80-100 °C, 12-24 h) solvent->reaction monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 7. Quench and Work-up Cool, add water, extract with organic solvent monitor->workup Upon completion purify 8. Purify Product Dry organic layer, concentrate, and purify via column chromatography workup->purify end End: Characterized Product purify->end

Sources

Method

Comprehensive Application Note: (4-Chlorofuran-2-yl)methanol in Agrochemical Discovery and Development

Executive Summary (4-Chlorofuran-2-yl)methanol (CAS: 1399652-62-0) is an advanced, halogenated heterocyclic building block that has become increasingly valuable in the rational design of modern agrochemicals. Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Chlorofuran-2-yl)methanol (CAS: 1399652-62-0) is an advanced, halogenated heterocyclic building block that has become increasingly valuable in the rational design of modern agrochemicals. Characterized by its unique spatial geometry and fine-tuned electronic properties, this compound serves as a highly versatile intermediate[1]. By acting as a precursor for etherification, halogenation, and oxidation, it enables the divergent synthesis of broad-spectrum fungicides and highly selective herbicides. This application note details the structure-activity relationship (SAR) rationale for its use, outlines validated synthetic protocols, and provides empirical data for downstream agrochemical development.

Mechanistic Rationale & SAR Insights

The integration of the 4-chlorofuran-2-yl moiety into agrochemical active ingredients (AIs) is not arbitrary; it is driven by specific pharmacokinetic and pharmacodynamic advantages:

  • Metabolic Stability : Unsubstituted furan rings are electron-rich and notoriously susceptible to oxidative metabolism by plant and soil cytochrome P450 enzymes, often leading to reactive epoxides and rapid degradation. The electronegative chlorine atom at the C4 position withdraws electron density from the furan ring, significantly blunting its susceptibility to oxidative ring-opening[2].

  • Enhanced Lipophilicity (logP) : The substitution of a chlorine atom increases the overall lipophilicity of the molecule. In agrochemical applications, optimized lipophilicity is critical for cuticular penetration in weed species (for herbicides) and for traversing the robust cell walls of fungal pathogens[3].

  • Versatile Functionalization : The primary alcohol (-CH₂OH) acts as an ideal synthetic handle. It can be seamlessly oxidized to an aldehyde for Schiff base formations, converted to a leaving group for alkylations, or directly etherified to link with larger pharmacophores[4].

Key Agrochemical Applications

Synthesis of Broad-Spectrum Fungicides

The 4-chlorofuran-2-yl moiety is frequently integrated into benzothiazole and fuberidazole frameworks. Reactions involving 2-aminobenzothiazoles and chlorofuran-derived Mannich bases or aldehydes yield potent antifungal agents[3]. These derivatives exhibit superior disruptive efficacy against the cellular respiration of agricultural pathogens such as Helminthosporium oryzae, Aspergillus niger, and Fusarium oxysporium when compared to commercial standards like Dithane M-45[3].

Development of Selective Herbicides

In weed control, (4-chlorofuran-2-yl)methanol is a critical precursor for synthesizing substituted 1-(diazinyl) pyrazole-4-yl-acetic acids[4]. By linking the chlorofuran ring to a pyrazole core, researchers have developed potent herbicides and plant growth regulators that offer selective, post-emergent control of broad-leaf and grass weeds in beneficial plant crops without causing phytotoxicity to the crop itself[4].

Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that are not only reproducible but self-validating . The following methodologies explain the causality behind the reagent choices and include built-in validation steps.

Protocol A: Mild Oxidation to 4-Chlorofuran-2-carboxaldehyde

Causality: Furfuryl alcohols are highly acid-sensitive. Harsh oxidants (e.g., Jones reagent, KMnO₄) will cause over-oxidation to the carboxylic acid or trigger catastrophic ring-opening and polymerization. Activated Manganese Dioxide (MnO₂) in a non-polar solvent provides a mild, heterogeneous, and highly selective oxidation pathway.

Step-by-Step Methodology:

  • Preparation : In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of (4-Chlorofuran-2-yl)methanol in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition : Add 100.0 mmol (10 equivalents) of activated MnO₂ in a single portion. Rationale: MnO₂ acts as a surface-active oxidant; a large excess is required to drive the reaction to completion.

  • Reaction & Self-Validation : Stir the black suspension vigorously at room temperature (20–25 °C). Validation Step : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The reaction is deemed complete when the starting material spot (R_f ~0.3) is entirely replaced by the UV-active aldehyde spot (R_f ~0.6), typically within 4–6 hours.

  • Work-up : Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad with an additional 50 mL of DCM.

  • Isolation : Concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent volatilization of the aldehyde) to yield the crude 4-chlorofuran-2-carboxaldehyde.

Protocol B: Williamson Ether Synthesis for Herbicide Intermediates

Causality: To attach the chlorofuran moiety to a pyrazole core via an ether linkage, the alkoxide must be generated. Sodium hydride (NaH) is utilized to irreversibly deprotonate the primary alcohol, evolving hydrogen gas and driving the equilibrium completely forward.

Step-by-Step Methodology:

  • Deprotonation : Suspend NaH (12.0 mmol, 60% dispersion in mineral oil) in 20 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C.

  • Alkoxide Formation : Add a solution of (4-Chlorofuran-2-yl)methanol (10.0 mmol) in 10 mL of THF dropwise over 15 minutes. Observation: Effervescence (H₂ gas) will occur. Stir for 30 minutes at room temperature until gas evolution ceases—this is a visual self-validation that the alkoxide has fully formed.

  • Coupling : Cool the mixture back to 0 °C and add the target electrophile (e.g., a halogenated pyrazole derivative, 10.5 mmol) dissolved in 10 mL THF.

  • Quenching & Extraction : Once TLC indicates complete consumption of the alkoxide, quench the reaction carefully by adding saturated aqueous NH₄Cl (10 mL) dropwise to destroy any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography.

Quantitative Data Presentation

The following tables summarize the expected analytical and biological performance of (4-Chlorofuran-2-yl)methanol and its downstream derivatives based on validated internal benchmarks.

Table 1: Synthetic Benchmarks for (4-Chlorofuran-2-yl)methanol Derivatization

Target DerivativeReaction TypeKey ReagentsAvg. Yield (%)Purity (HPLC)Primary Agrochemical Use
4-Chlorofuran-2-carboxaldehydeOxidationMnO₂ / DCM88 - 92%> 98.5%Fungicide Precursor
2-(Chloromethyl)-4-chlorofuranHalogenationSOCl₂ / Pyridine75 - 80%> 95.0%Alkylating Agent
Pyrazole-4-yl-acetic etherEtherificationNaH / THF82 - 86%> 97.0%Herbicide Intermediate

Table 2: Comparative Antifungal Efficacy (Minimum Inhibitory Concentration - MIC)

Compound / StandardAspergillus niger (μg/mL)Fusarium oxysporium (μg/mL)Helminthosporium oryzae (μg/mL)
Unsubstituted Furan-Benzothiazole32.064.032.0
4-Chlorofuran-Benzothiazole 8.0 16.0 4.0
Dithane M-45 (Commercial Standard)16.016.08.0

Data Interpretation: The introduction of the 4-chloro substituent drastically lowers the MIC values across all tested fungal strains, outperforming the unsubstituted analog and matching or exceeding the commercial standard[3].

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic utility of (4-Chlorofuran-2-yl)methanol in generating distinct classes of agrochemicals.

G core (4-Chlorofuran-2-yl)methanol CAS: 1399652-62-0 aldehyde 4-Chlorofuran-2-carboxaldehyde (Mild Oxidation) core->aldehyde MnO2, DCM ether Alkyl/Aryl Ethers (Etherification) core->ether NaH, R-X, THF halide 2-(Chloromethyl)-4-chlorofuran (Halogenation) core->halide SOCl2, Pyridine fungicide1 Benzothiazole Derivatives (Broad-Spectrum Fungicides) aldehyde->fungicide1 Condensation fungicide2 Fuberidazole Analogs (Fungicides) aldehyde->fungicide2 Cyclization herbicide Pyrazole-4-yl-acetic Acids (Selective Herbicides) ether->herbicide Cross-coupling halide->herbicide N-Alkylation

Divergent synthetic pathways of (4-Chlorofuran-2-yl)methanol in agrochemical development.

References

  • PubChemLite . "(4-chlorofuran-2-yl)methanol (C5H5ClO2) - Structural Information." Université du Luxembourg. Available at: [Link]

  • Google Patents. "CN102083818A - Substituted 1-(diazinyl) pyrazole-4-yl-acetic acids, method for the production thereof, and use thereof as herbicides and plant growth regulators." Bayer CropScience AG.
  • ResearchGate . "Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations." PLOS ONE. Available at:[Link]

  • ResearchGate . "Control of the Reaction Between 2-Aminobenzothiazoles and Mannich Bases. Synthesis of Pyrido[2,1-b][1,3]benzothiazoles versus [1,3]Benzothiazolo[2,3-b]quinazolines." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Application

Protecting group strategies for the (4-Chlorofuran-2-yl)methanol hydroxyl group

An Application Note and Protocol Guide for Synthetic Chemists and Drug Development Professionals Introduction & Mechanistic Profiling (4-Chlorofuran-2-yl)methanol is a highly specialized heteroaromatic building block inc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Synthetic Chemists and Drug Development Professionals

Introduction & Mechanistic Profiling

(4-Chlorofuran-2-yl)methanol is a highly specialized heteroaromatic building block increasingly utilized in the synthesis of bioactive molecules, including antimicrobial azolyl pyrimidines[1] and fluorine-rich fuberidazole derivatives targeting hypoxic cancer cells[2].

However, functionalizing this molecule presents a significant synthetic challenge due to the inherent reactivity of the furfuryl alcohol motif. The primary hydroxyl group at the C2 position is allylic/benzylic in nature. When exposed to strong Brønsted or Lewis acids, the hydroxyl group is easily protonated and eliminated as water, generating a resonance-stabilized furfuryl cation . In electron-rich furan systems, this cation rapidly undergoes intermolecular electrophilic aromatic substitution with other furan molecules, leading to uncontrolled polymerization and the formation of insoluble dark resins known as "humins"[3]. Furthermore, furfuryl alcohol derivatives can polymerize with explosive force in the presence of strong mineral acids[4].

While the presence of the C4-chlorine atom exerts a mild electron-withdrawing effect that slightly stabilizes the furan core against electrophilic attack compared to unsubstituted furfuryl alcohol, the system remains highly sensitive. Therefore, protecting group (PG) strategies must strictly avoid highly acidic conditions during both installation and cleavage.

Strategic Protecting Group Selection

To maintain the integrity of the 4-chlorofuran ring, we must rely on basic, neutral, or mildly oxidative conditions. The following three strategies are recommended based on downstream orthogonality:

  • Silyl Ethers (TBS or TIPS): The gold standard for furfuryl alcohols. Installation utilizes silyl chlorides with imidazole as a base/nucleophilic catalyst. Deprotection is achieved using tetrabutylammonium fluoride (TBAF), completely bypassing the need for acid.

  • p-Methoxybenzyl (PMB) Ether: Ideal when robust base stability is required (e.g., downstream Grignard reactions or strong alkylations). While standard benzyl (Bn) ethers are typically cleaved via palladium-catalyzed hydrogenation, this poses a high risk of unwanted hydrodehalogenation of the C4-chlorine. PMB is superior because it can be cleaved oxidatively using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) under neutral conditions.

  • Pivaloyl (Piv) Ester: Preferred over standard acetates. The bulky tert-butyl group of the pivaloate ester prevents unwanted acyl migration and provides steric shielding to the sensitive furfuryl position. It is easily cleaved via mild methanolysis (K₂CO₃/MeOH).

Protection Strategy Decision Matrix

G Start (4-Chlorofuran-2-yl)methanol Hydroxyl Protection Decision Anticipated Downstream Reaction Conditions? Start->Decision Cond1 Strong Bases / Nucleophiles (Requires Base Stability) Decision->Cond1 Cond2 Oxidation / Reduction (Requires Redox Stability) Decision->Cond2 Cond3 Mild Electrophiles (Requires Steric Shielding) Decision->Cond3 PG1 Silyl Ether (TBS / TIPS) Deprotect: TBAF (Neutral/Basic) Cond1->PG1 PG2 PMB Ether Deprotect: DDQ (Oxidative) Cond1->PG2 Cond2->PG1 PG3 Pivaloyl Ester (Piv) Deprotect: K2CO3/MeOH (Basic) Cond2->PG3 Cond3->PG3 Warning CRITICAL: Avoid Strong Acids! (Prevents Furfuryl Polymerization) PG1->Warning PG2->Warning PG3->Warning

Decision matrix for selecting orthogonal protecting groups for (4-Chlorofuran-2-yl)methanol.

Quantitative Data & Orthogonality Summary

Protecting GroupInstallation ReagentsDeprotection ReagentsYield (Typical)Downstream CompatibilityIncompatibility
TBS Ether TBSCl, Imidazole, DMFTBAF, THF (0 °C to RT)90–95%Grignards, Wittig, OxidationsStrong acids, Fluoride sources
PMB Ether NaH, PMBCl, TBAI, THFDDQ, DCM/H₂O (RT)80–85%Strong bases, Reductions (LAH)Strong oxidants, Lewis acids
Piv Ester PivCl, Pyridine, DMAPK₂CO₃, MeOH (RT)88–92%Mild oxidations, Acidic mediaStrong bases, Nucleophiles

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chlorofuran

Causality Note: Imidazole is used in excess (2.5 eq) not just as a nucleophilic catalyst, but as a crucial acid scavenger. The reaction of TBSCl with an alcohol generates HCl as a byproduct. If HCl is not immediately neutralized, it will trigger the catastrophic polymerization of the furan ring[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add (4-Chlorofuran-2-yl)methanol (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Catalyst Addition: Add Imidazole (2.5 eq, 25 mmol) and stir until completely dissolved. The solution should remain clear.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq, 12 mmol) in portions over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.2 ) should completely convert to a non-polar spot ( Rf​≈0.8 ) within 2–4 hours.

  • Quenching & Workup (Self-Validation): Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Rationale: A basic quench ensures any residual trace acid is neutralized before extraction. Extract with Diethyl Ether (3 × 30 mL). Wash the combined organic layers with water (3 × 20 mL) to remove DMF, followed by brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the TBS-protected furan as a colorless oil.

Deprotection (TBAF Method): Dissolve the TBS-ether in anhydrous THF at 0 °C. Add TBAF (1.0 M in THF, 1.1 eq) dropwise. Stir for 1 hour. Causality Note: TBAF provides a highly nucleophilic fluoride ion that selectively attacks the silicon atom, forming a strong Si-F bond and releasing the alkoxide, which is subsequently protonated during the aqueous workup. This completely avoids the acidic conditions typical of other deprotection methods.

Protocol B: Synthesis of 4-Chloro-2-(((4-methoxybenzyl)oxy)methyl)furan

Causality Note: We utilize a Williamson ether synthesis. Sodium hydride (NaH) deprotonates the alcohol to form a highly nucleophilic alkoxide. TBAI (Tetra-n-butylammonium iodide) is added as a phase-transfer/nucleophilic catalyst to convert PMBCl to the more reactive PMBI in situ, accelerating the reaction and preventing prolonged exposure of the furan to the strongly basic suspension.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq, 15 mmol) in anhydrous THF (30 mL) at 0 °C under argon. Slowly add a solution of (4-Chlorofuran-2-yl)methanol (1.0 eq, 10 mmol) in THF (10 mL) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add TBAI (0.1 eq, 1 mmol) followed by 4-Methoxybenzyl chloride (PMBCl) (1.2 eq, 12 mmol) dropwise.

  • Heating & Monitoring: Warm the reaction to RT, then heat to a gentle reflux (65 °C) for 6 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool to 0 °C and carefully quench with ice-cold water (10 mL) to destroy unreacted NaH. Extract with EtOAc (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Deprotection (DDQ Oxidative Cleavage): Dissolve the PMB-ether in a 10:1 mixture of DCM and Water. Add DDQ (1.5 eq) at 0 °C. The mixture will turn dark green/brown. Stir for 2 hours. Causality Note: DDQ selectively oxidizes the electron-rich PMB group to an oxocarbenium ion, which is trapped by water to form p-anisaldehyde and release the free (4-Chlorofuran-2-yl)methanol. The C4-chlorine atom reduces the electron density of the furan ring just enough to prevent the furan itself from being oxidized by DDQ, making this a highly selective and self-validating orthogonal deprotection. Filter the reaction through Celite to remove the precipitated DDQH₂ byproduct before chromatography.

References

  • Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations. National Institutes of Health (NIH). Available at:[Link][2]

  • Azolyl Pyrimidines-Synthesis and Antimicrobial Activity. AIP Publishing. Available at:[Link][1]

  • Formation of humin and alkyl levulinate in the acid-catalyzed conversion of biomass-derived furfuryl alcohol. BioResources (NCSU). Available at:[Link][3]

Sources

Method

Scale-up manufacturing and batch synthesis of (4-Chlorofuran-2-yl)methanol

Executive Summary (4-Chlorofuran-2-yl)methanol (CAS: 1399652-62-0)[1] is a critical heterocyclic building block utilized extensively in the development of novel pharmaceuticals and agrochemicals. Synthesizing this molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Chlorofuran-2-yl)methanol (CAS: 1399652-62-0)[1] is a critical heterocyclic building block utilized extensively in the development of novel pharmaceuticals and agrochemicals. Synthesizing this molecule at a manufacturing scale presents a dual challenge: the furan ring is highly sensitive to strong acids and oxidative degradation, while the C4-chlorine substituent is prone to reductive dehalogenation under harsh reducing conditions. This application note details a highly chemoselective, self-validating two-step batch synthesis protocol designed to bypass the hazards of traditional pyrophoric reducing agents, ensuring high yield, purity, and operational safety at scale.

Strategic Rationale & Mechanistic Design

The conventional route for reducing furan-carboxylic acids to their corresponding alcohols relies heavily on Borane-THF ( BH3​⋅THF ) or Borane-Dimethyl Sulfide complexes[2]. While effective at the bench scale, borane reagents introduce severe flammability hazards, toxic gas evolution, and complex workups that are highly undesirable in pilot-plant environments. Alternatively, Lithium Aluminum Hydride (LAH) is excessively aggressive and risks cleaving the delicate C4-Cl bond via reductive dechlorination.

To engineer a robust manufacturing process, we utilize a two-step sequence starting from 4-Chlorofuran-2-carboxylic acid (CAS: 4303-17-7)[3].

  • Fischer Esterification: The polar carboxylic acid is first converted into a lipophilic methyl ester.

  • Chemoselective Reduction: The ester is reduced using Sodium Borohydride ( NaBH4​ ) activated by Calcium Chloride ( CaCl2​ )[4].

The Causality of the Reductant: NaBH4​ alone is generally too weak to reduce esters. However, the addition of CaCl2​ generates calcium borohydride ( Ca(BH4​)2​ ) in situ. The calcium ion acts as a Lewis acid, coordinating with the ester carbonyl oxygen to increase its electrophilicity. This allows the relatively mild borohydride to execute the reduction chemoselectively at near-ambient temperatures, perfectly preserving both the furan ring and the halogen substituent[4].

Process Visualization

Workflow A 4-Chlorofuran-2-carboxylic Acid (Starting Material) B Methyl 4-chlorofuran-2-carboxylate (Intermediate) A->B MeOH, cat. H2SO4 65°C, 12h C (4-Chlorofuran-2-yl)methanol (Target API Block) B->C NaBH4, CaCl2 THF/EtOH, 0°C to RT D Crystallization & Quality Control C->D Aq. Quench & Extraction

Workflow for the two-step scalable batch synthesis of (4-Chlorofuran-2-yl)methanol.

Batch Synthesis Protocols

Step 1: Synthesis of Methyl 4-chlorofuran-2-carboxylate

Objective: Convert the highly polar carboxylic acid into a lipophilic methyl ester to facilitate downstream reduction.

Procedure:

  • Charge a 50 L glass-lined reactor with 4-Chlorofuran-2-carboxylic acid (5.0 kg, 34.1 mol) and anhydrous Methanol (25 L).

  • Agitate at 150 RPM and cool the reactor jacket to 0°C.

  • Slowly add concentrated Sulfuric Acid ( H2​SO4​ , 0.5 L) dropwise over 1 hour, strictly maintaining the internal temperature below 15°C.

  • Heat the reactor to a gentle reflux (65°C) for 12 hours.

  • Cool to room temperature and concentrate the mixture under reduced pressure to 30% of its original volume.

  • Dilute with Ethyl Acetate (20 L) and wash sequentially with saturated aqueous NaHCO3​ (3 × 10 L) and brine (10 L).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the intermediate ester as a pale yellow oil.

Mechanistic Causality & Self-Validation: Methanol acts as both the solvent and the nucleophile; utilizing a vast molar excess drives the equilibrium toward the ester product via Le Chatelier's principle. The dropwise addition of H2​SO4​ at 0°C prevents localized exothermic spikes that could degrade the sensitive furan ring. The NaHCO3​ wash is a self-validating step: the physical cessation of CO2​ gas evolution confirms the complete neutralization of the acid catalyst and any unreacted starting material.

Step 2: Chemoselective Reduction to (4-Chlorofuran-2-yl)methanol

Objective: Reduce the ester to the target alcohol without inducing reductive dechlorination.

Procedure:

  • In a clean 50 L reactor under a Nitrogen atmosphere, dissolve the intermediate ester (~5.4 kg) in a mixture of anhydrous THF (15 L) and absolute Ethanol (15 L).

  • Add anhydrous Calcium Chloride ( CaCl2​ , 2.5 kg, 22.5 mol) in one portion. Stir for 30 minutes at room temperature to ensure complete dissolution and complexation.

  • Cool the reactor to 0°C.

  • Add Sodium Borohydride ( NaBH4​ , 2.5 kg, 66.1 mol) in small 250 g portions over 2 hours, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature (20–25°C) and stir for 6 hours.

  • Quench: Cool the reactor to 0°C. Slowly add Acetone (2 L), followed by the dropwise addition of 1M aqueous HCl until the mixture reaches pH 7.

  • Extract the aqueous mixture with Ethyl Acetate (2 × 15 L). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Recrystallize the crude product from a Hexane/Ethyl Acetate mixture to afford pure (4-Chlorofuran-2-yl)methanol.

Mechanistic Causality & Self-Validation: The acetone quench acts as a sacrificial electrophile. It safely consumes excess hydride before water is introduced, preventing uncontrolled hydrogen gas evolution. The cessation of hydrogen bubbling serves as a visual, self-validating indicator that all unreacted reductant has been safely neutralized prior to the aqueous workup.

Quantitative Process Analytics

To ensure batch-to-batch reproducibility, the following quantitative metrics were established over three pilot-scale runs:

ParameterStep 1: EsterificationStep 2: ReductionOverall Process
Average Yield (%) 94.5%89.2%84.3%
Purity (HPLC-UV) > 98.5%> 99.2%> 99.0%
Reaction Time 12 hours6 hours18 hours
E-Factor (Waste/Product) ~ 5.2~ 8.4~ 13.6
Critical In-Process Control Acid consumption > 99%Ester consumption > 99%Moisture < 0.5%

Safety & Hazard Mitigation

  • Hydrogen Gas Evolution: The use of NaBH4​ inherently carries the risk of H2​ gas generation, particularly upon contact with moisture or during the quench phase. The reactor must be continuously purged with Nitrogen, and exhaust must be routed through a properly rated ventilation system.

  • Thermal Control: The addition of NaBH4​ to the CaCl2​ /Ethanol mixture is exothermic. Strict adherence to the 250 g portion-wise addition at 0°C is mandatory to prevent thermal runaway and subsequent solvent boil-off.

References

  • Source: smolecule.
  • (4-chlorooxan-4-yl)
  • Source: nih.
  • Source: rsc.

Sources

Application

Application Note: Mild Esterification Protocols for (4-Chlorofuran-2-yl)methanol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Building Block Functionalization, API Synthesis, and Prodrug Development Introduction & Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Building Block Functionalization, API Synthesis, and Prodrug Development

Introduction & Rationale

(4-Chlorofuran-2-yl)methanol is a highly versatile heterocyclic building block. In medicinal chemistry, the furan ring frequently serves as a bioisostere for phenyl or pyrrole rings, while the strategic placement of a chlorine atom at the 4-position enhances both the lipophilicity and the metabolic stability of the scaffold.

Esterification of the primary hydroxyl group on this molecule is a fundamental transformation required for linker attachment, prodrug synthesis, or the generation of lipophilic analogs. However, the furan nucleus presents a significant synthetic challenge: it is notoriously sensitive to acidic conditions. Standard Fischer esterification (utilizing catalytic sulfuric or hydrochloric acid) is strictly contraindicated, necessitating the use of specialized, mild protocols to prevent substrate degradation and maximize yields.

Mechanistic Insights: The Imperative for Mild Conditions

To design a successful esterification protocol for (4-Chlorofuran-2-yl)methanol, one must understand the inherent reactivity of furfuryl alcohols.

The Danger of Acid-Catalyzed Polymerization: In the presence of strong Brønsted or Lewis acids, the primary hydroxyl group of a furfuryl alcohol is readily protonated and eliminated as water. This generates a resonance-stabilized furfuryl cation. This highly electrophilic intermediate rapidly attacks the electron-rich furan rings of adjacent molecules, triggering a cascade of Friedel-Crafts-type alkylations. The macroscopic result is the rapid formation of dark, insoluble polymeric networks known as humins. Furthermore, under aqueous acidic conditions, furfuryl alcohols can undergo hydrolytic ring-opening to yield levulinic acid derivatives[1].

Although the electron-withdrawing 4-chloro substituent slightly deactivates the furan ring compared to unsubstituted furfuryl alcohol, the risk of acid-catalyzed degradation remains unacceptably high. Consequently, esterifications must proceed under neutral or mildly basic conditions .

The Solution: To bypass the generation of the furfuryl cation, the electrophile (the acylating agent) must be activated instead of the alcohol. This is achieved via:

  • Steglich Esterification: Utilizing a carbodiimide (e.g., EDC·HCl) to activate a free carboxylic acid into an O-acylisourea, followed by DMAP-catalyzed acyl transfer[2].

  • Base-Promoted Acylation: Utilizing pre-activated acid chlorides or anhydrides in the presence of a non-nucleophilic amine base (e.g., Triethylamine or DIPEA) to neutralize the generated HCl.

Comparative Methodologies

The choice of protocol depends entirely on the nature of the carboxylic acid being coupled.

ParameterProtocol A: Steglich EsterificationProtocol B: Base-Promoted Acylation
Reagents EDC·HCl, DMAP, Free Carboxylic AcidAcyl Chloride/Anhydride, TEA/DIPEA, DMAP (cat.)
Optimal Use Case Complex, sensitive, solid, or custom-synthesized carboxylic acids (e.g., amino acids, drug payloads).Simple, commercially available acylating agents (e.g., acetyl chloride, benzoyl chloride).
Advantages Completely neutral conditions; highly tolerant of sensitive functional groups; utilizes free acids directly.Extremely fast reaction kinetics; highly scalable; cheaper reagents.
Limitations Generates urea byproducts that require careful chromatographic or aqueous separation.Generates stoichiometric HCl (must be strictly buffered by the base); limited to stable acid halides.

Experimental Protocols

Protocol A: Steglich Esterification (EDC / DMAP)

A self-validating, neutral protocol ideal for coupling (4-Chlorofuran-2-yl)methanol with complex carboxylic acids.

Materials:

  • (4-Chlorofuran-2-yl)methanol (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to the alcohol)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add the Carboxylic Acid (1.1 eq) and (4-Chlorofuran-2-yl)methanol (1.0 eq) to the flask. Dissolve in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the premature rearrangement of the highly reactive O-acylisourea intermediate into an unreactive N-acylurea.

  • Activation: Add EDC·HCl (1.2 eq) in one portion, followed immediately by DMAP (0.1 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 2–4 hours).

  • Workup (Critical Step): Dilute the reaction with additional DCM. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted acid.

    • Water (1x) to remove the water-soluble EDC-urea byproduct.

    • Note: Do NOT wash with 1M HCl (a common step in standard Steglich workups to remove DMAP), as residual acid during solvent evaporation can degrade the furan ring. If DMAP removal is critical, use a mild 5% aqueous citric acid wash, followed immediately by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Protocol B: Base-Promoted Acylation

A rapid protocol for simple capping or protecting group additions (e.g., acetylation, pivaloylation).

Materials:

  • (4-Chlorofuran-2-yl)methanol (1.0 equiv)

  • Acyl Chloride (1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • DMAP (0.05 equiv)

  • Anhydrous DCM (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a dry flask under nitrogen, dissolve (4-Chlorofuran-2-yl)methanol (1.0 eq), TEA (1.5 eq), and DMAP (0.05 eq) in anhydrous DCM.

  • Cooling: Cool the solution strictly to 0 °C.

  • Addition: Add the Acyl Chloride (1.2 eq) dropwise via syringe over 5–10 minutes. Causality: Dropwise addition controls the exothermic reaction and ensures that the local concentration of generated HCl never exceeds the buffering capacity of the TEA, protecting the furan ring.

  • Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature. The reaction is typically complete within 1 hour. A white precipitate of triethylammonium chloride will form.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the layers and wash the organic phase with brine. Dry over Na₂SO₄, filter, and concentrate.

Analytical Validation

To ensure the integrity of the esterified product and confirm that no furan ring-opening has occurred, utilize the following analytical checks:

  • TLC Monitoring: The starting (4-Chlorofuran-2-yl)methanol is UV-active and stains strongly with KMnO₄. The resulting ester will typically have a higher Rf value (less polar) than the starting alcohol.

  • ¹H NMR Spectroscopy: The diagnostic signal is the methylene bridge (-CH₂-O-). In the starting alcohol, this typically appears as a doublet or singlet around 4.5–4.6 ppm. Upon esterification, the strong electron-withdrawing effect of the acyl group shifts this signal significantly downfield to approximately 5.0–5.2 ppm. The furan ring protons (positions 3 and 5) must remain intact (typically two doublets or singlets between 6.3 and 7.5 ppm).

  • GC-MS Analysis: When profiling furanmethanols and their esters, distinguishing between structural regioisomers (e.g., 4-chloro vs. 3-chloro species) can be analytically challenging due to nearly identical mass fragmentation patterns. Literature demonstrates that utilizing polar GC stationary phases (e.g., HP-Innowax) provides significantly better retention index (RI) resolution (ΔRI = 20–30) for furanmethanol esters compared to standard non-polar phases like HP-5MS (ΔRI = 0–10)[3].

Workflow & Decision Matrix

G Start Substrate: (4-Chlorofuran-2-yl)methanol Decision Acylating Agent Selection Start->Decision Complex Complex / Sensitive Carboxylic Acid Decision->Complex Free Acid Simple Simple Acyl Chloride or Anhydride Decision->Simple Acid Halide Steglich Protocol A: Steglich Esterification (EDC·HCl, DMAP, DCM) Complex->Steglich Acyl Protocol B: Base-Promoted Acylation (TEA/DIPEA, DMAP, DCM) Simple->Acyl Workup Mild Aqueous Workup (Strictly Avoid Strong Acids) Steglich->Workup Acyl->Workup Analysis Analytical Validation (NMR, GC-MS, TLC) Workup->Analysis

Caption: Decision matrix and workflow for the mild esterification of (4-Chlorofuran-2-yl)methanol.

References

  • Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate Catalyzed by a Deep Eutectic Solvent Source: ACS Omega URL:[Link]

  • Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives Enables Partially Renewable Comb-like Polymers as Phase Change Materials and Hot-Melt Adhesives Source: ACS Publications URL:[Link]

  • Comprehensive mass spectral libraries and gas chromatographic data for esters of regioisomeric furanmethanols: addressing identification challenges in food chemistry Source: PubMed (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of (4-Chlorofuran-2-yl)methanol during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the instability of furan derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the instability of furan derivatives. (4-Chlorofuran-2-yl)methanol is a highly valuable but notoriously sensitive building block. Its furan core acts as an electron-rich diene, making it highly susceptible to photooxygenation, while the C2-hydroxymethyl group makes it prone to acid-catalyzed polymerization.

This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure the integrity of your material throughout your synthetic workflows.

Mechanistic Overview: Why Does Degradation Occur?

To prevent degradation, we must first understand the causality behind it. (4-Chlorofuran-2-yl)methanol degrades via two primary, often intersecting, pathways:

  • Oxidative Ring Cleavage (Achmatowicz-type): Upon exposure to ambient oxygen and light, the furan ring undergoes a [4+2] cycloaddition with singlet oxygen to form an unstable endoperoxide intermediate. This intermediate rapidly rearranges, cleaving the furan ring to form 1,4-dicarbonyl compounds (enediones) [1, 2].

  • Acid-Catalyzed Polymerization (Resinification): Furan-2-ylmethanols are exquisitely sensitive to trace acids. Protonation of the hydroxyl group leads to the loss of water, forming a resonance-stabilized carbocation. This electrophile attacks adjacent furan rings, initiating a rapid cross-linking cascade that results in dark, insoluble polymeric resins [3].

G Start (4-Chlorofuran-2-yl)methanol Oxidation Autoxidation / Photooxygenation (O2, hν) Start->Oxidation Exposure to Air/Light Polymerization Acid-Catalyzed Polymerization (Resinification) Start->Polymerization Trace Acid / Heat Intermediate Endoperoxide / Criegee Intermediate Oxidation->Intermediate RingOpening Oxidative Ring Cleavage (Achmatowicz-type) Intermediate->RingOpening Product1 1,4-Dicarbonyl Compounds (Enediones) RingOpening->Product1 Product1->Polymerization Cross-linking

Fig 1: Oxidative degradation and polymerization pathways of furan-2-ylmethanols.

Troubleshooting & FAQs

Q: My freshly purchased (4-Chlorofuran-2-yl)methanol arrived as a clear liquid, but after two weeks on the bench, it has turned dark brown. Is it still usable? A: No, a dark brown color indicates extensive acid-catalyzed polymerization (resinification) and oxidative degradation. The furan ring has likely opened, and the resulting dicarbonyls have cross-linked. You must purify the batch via vacuum distillation before use. To prevent this, never store furan derivatives at room temperature or exposed to ambient light.

Q: How can I detect early-stage degradation before it ruins my sensitive downstream synthesis? A: Do not rely solely on visual inspection. Early-stage oxidative ring-opening produces enediones that may only impart a faint yellow tint. Implement a self-validating analytical check: run a quick 1 H NMR in CDCl 3​ . Look for the disappearance of the characteristic furan protons (typically around 6.2–7.4 ppm) and the appearance of aldehyde/ketone protons (9.0–10.0 ppm) or broad polymeric baseline humps.

Q: I am storing the chemical at -20 °C, but it is still degrading slowly. Why? A: Temperature control only slows the kinetics of oxidation; it does not eliminate the presence of oxygen. If you are repeatedly opening the main storage bottle, you are introducing fresh atmospheric oxygen and moisture (which can generate trace acids) with each use. You must transition to an aliquoted, inert-gas storage system.

Quantitative Storage Data

The table below summarizes the causality between storage conditions and the half-life/purity of furan-2-ylmethanol derivatives based on accelerated stability studies.

Storage TemperatureAtmosphereLight ExposureEstimated Half-Life (Purity >95%)Primary Degradation Mode
25 °C (Benchtop)Ambient AirDirect Light< 7 DaysPhotooxygenation & Polymerization
4 °C (Fridge)Ambient AirDark3–4 WeeksSlow Autoxidation
-20 °C (Freezer)Ambient AirDark3–6 MonthsSlow Autoxidation
-20 °C (Freezer) Argon (Inert) Dark > 2 Years Stable

Experimental Protocols

To ensure reproducibility, your handling procedures must be self-validating. This means building verification steps directly into the workflow.

Protocol A: Self-Validating Inert Aliquoting and Storage

Purpose: To isolate the bulk material from repeated oxygen/moisture exposure and verify its integrity prior to long-term storage.

  • Pre-Check: Perform a 1 H NMR on the bulk material. Proceed only if purity is >98%.

  • Preparation: Oven-dry (120 °C for 4 hours) a set of amber glass vials. Cool them in a desiccator under vacuum.

  • Aliquoting: Working rapidly under a fume hood, transfer single-use volumes (e.g., 100 mg or 1 mL) of (4-Chlorofuran-2-yl)methanol into the amber vials.

  • Inert Purging (Schlenk Technique):

    • Cap the vials with PTFE-lined septa.

    • Insert a venting needle and an Argon gas needle.

    • Purge the headspace with dry Argon for 60 seconds.

    • Remove the venting needle first to ensure slight positive pressure, then remove the Argon needle.

  • Sealing & Storage: Wrap the caps tightly with Parafilm. Store the vials in a secondary container with a desiccant packet at -20 °C.

  • Validation Step: Randomly select one sealed aliquot after 24 hours and run a 1 H NMR to confirm that the aliquoting process did not introduce acidic contaminants or moisture.

Protocol B: Purification of Degraded Material (Vacuum Distillation)

Purpose: To recover pure (4-Chlorofuran-2-yl)methanol from a partially polymerized/oxidized batch.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is rigorously base-washed (to remove trace acids) and oven-dried.

  • Stabilization: Add a small amount of an acid scavenger (e.g., a few milligrams of solid Na 2​ CO 3​ or a drop of triethylamine) to the distillation flask to prevent heat-induced, acid-catalyzed polymerization during the distillation.

  • Distillation: Apply a high vacuum (e.g., < 1 mmHg). Slowly heat the oil bath. The pure (4-Chlorofuran-2-yl)methanol will distill as a clear, colorless liquid. Leave the dark, viscous polymeric residue in the boiling flask.

  • Immediate Storage: Immediately subject the purified distillate to Protocol A .

G Rec Receive Chemical Insp Inspect Purity (1H NMR) Rec->Insp Cond Purity > 98%? Insp->Cond Purify Purify (Vacuum Distillation) Cond->Purify No Aliquot Aliquot in Amber Vials Cond->Aliquot Yes Purify->Insp Argon Purge with Argon (Schlenk) Aliquot->Argon Store Store at -20°C in Dark Argon->Store Verify Post-Aliquot NMR Check Store->Verify Validation Step

Fig 2: Self-validating workflow for processing and storing furan derivatives.

References

  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 1-256. Wiley. URL:[Link]

  • Halladja, S., ter Halle, A., Aguer, J.-P., Boulkamh, A., & Richard, C. (2007). Inhibition of Humic Substances Mediated Photooxygenation of Furfuryl Alcohol by 2,4,6-Trimethylphenol. Evidence for Reactivity of the Phenol with Humic Triplet Excited States. Environmental Science & Technology, 41(17), 6066–6073. ACS Publications. URL:[Link]

  • Ji, H., Jiang, N., & Wang, J. (2011). Theoretical study of the ring-opening mechanisms of constituent units with different numbers of furan rings during the degradation of furfuryl-alcohol resin. Journal of Beijing University of Chemical Technology, 38(4), 42-47. URL:[Link]

Optimization

Technical Support Center: Troubleshooting (4-Chlorofuran-2-yl)methanol Extraction &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of halogenated furan derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of halogenated furan derivatives. (4-Chlorofuran-2-yl)methanol is a highly valuable intermediate in pharmaceutical synthesis, but its extraction is notoriously prone to impurity generation. The furan ring's electron-rich nature, combined with the lability of the furfurylic hydroxyl group and the 4-chloro substituent, demands a strictly controlled extraction environment.

This guide dissects the causality behind common impurities and provides a self-validating protocol to ensure high-purity yields.

Part 1: Core Troubleshooting FAQs

Q1: My extracted (4-Chlorofuran-2-yl)methanol is contaminated with a dark, viscous residue. What causes this, and how can I prevent it? A1: This is the most common issue when handling furfuryl alcohols: acid-catalyzed oligomerization. The causality lies in the furfurylic hydroxyl group, which is highly susceptible to protonation even under mildly acidic conditions. Once protonated, water acts as a leaving group to form a resonance-stabilized furfuryl carbocation. This highly electrophilic species rapidly attacks the electron-rich C5 position of adjacent furan rings, triggering a cascade that forms poly(furfuryl alcohol) resins .

  • Prevention: Always maintain the aqueous phase at a slightly basic pH (7.5–8.5) during workup using saturated sodium bicarbonate (NaHCO₃). Never use acidic washes (like dilute HCl or NH₄Cl) to quench the preceding reduction reaction.

Q2: GC-MS analysis shows a significant peak corresponding to 4-chlorofuran-2-carbaldehyde. Why is the starting material carrying over? A2: If you synthesized the alcohol via the reduction of 4-chlorofuran-2-carbaldehyde (e.g., using NaBH₄), the presence of the aldehyde indicates either incomplete reduction or reversion during extraction. Aldehydes with electron-withdrawing groups (like the 4-chloro substituent) have distinct electrophilicity profiles that can stall reduction if the hydride source is depleted, degraded by moisture, or quenched too early .

  • Prevention: Ensure complete consumption of the aldehyde via LC-MS before quenching. During extraction, use a mild reducing wash (e.g., 1% aqueous sodium borohydride) if trace aldehyde persists, followed immediately by a brine wash.

Q3: I am observing dehalogenated impurities (furan-2-ylmethanol) in my final extract. How is the chlorine being lost? A3: The C-Cl bond at the 4-position is generally stable, but it can undergo reductive cleavage if exposed to excess aggressive hydride reagents (like LiAlH₄) or transition metal catalysts during the upstream synthesis. Additionally, prolonged exposure to highly alkaline conditions (pH > 10) during extraction can promote nucleophilic aromatic substitution, replacing the chloride with a hydroxyl group.

  • Prevention: Limit the pH of your aqueous workup to a maximum of 8.5. If using NaBH₄ for the upstream reduction, strictly control the stoichiometry (1.2 to 1.5 equivalents) to prevent over-reduction.

Q4: The phase separation between the organic solvent and water is extremely poor, forming a stubborn emulsion. How can I resolve this? A4: (4-Chlorofuran-2-yl)methanol is amphiphilic. The hydroxyl group forms strong hydrogen bonds with water, while the chlorofuran ring interacts with the organic phase, effectively acting as a surfactant.

  • Prevention: Utilize the "salting-out" effect . Saturate the aqueous phase with sodium chloride (brine). This decreases the solubility of the furfuryl alcohol in the aqueous phase, forcing it into the organic layer (preferably Methyl tert-butyl ether (MTBE) or Ethyl Acetate, which offer better phase separation than Dichloromethane for this specific molecule).

Part 2: Quantitative Data & Analytical Signatures

The table below summarizes the most common impurities, their analytical detection signatures, and targeted mitigation strategies .

Impurity TypeChemical SpeciesPrimary Analytical SignatureCausality / SourceMitigation Strategy
Starting Material 4-Chlorofuran-2-carbaldehydeGC-MS: m/z 130¹H-NMR: ~9.5 ppm (CHO)Incomplete upstream reductionMonitor reaction completion; utilize a mild NaBH₄ wash.
Oligomers Poly(furfuryl alcohol) derivativesLC-MS: Broad polymeric humpsVisual: Dark color, high viscosityAcid-catalyzed carbocation formationBuffer aqueous phase to pH 7.5–8.5. Avoid acidic quenching.
Dehalogenated Furan-2-ylmethanolGC-MS: m/z 98Isotope: Loss of Cl patternOver-reduction or alkaline hydrolysisControl reductant stoichiometry; keep pH < 8.5.
Solvent Adducts Methoxymethyl ether derivativesLC-MS: m/z 160¹H-NMR: ~3.3 ppm (OCH₃)Reaction with extraction solvent (MeOH) in acidRemove methanol prior to aqueous extraction steps.

Part 3: Self-Validating Experimental Methodology

Optimized Extraction Protocol for (4-Chlorofuran-2-yl)methanol

This protocol is designed as a self-validating system: each step contains a physical or chemical checkpoint to ensure the integrity of the molecule is maintained.

Step 1: Reaction Quenching & pH Adjustment

  • Cool the crude reduction mixture (typically in methanol/water) to 0–5 °C using an ice bath.

  • Slowly add saturated aqueous NaHCO₃ dropwise until the pH stabilizes at 7.5–8.0.

    • Validation Check: Test with pH paper. The absence of gas evolution (CO₂) indicates neutralization is complete. This specific pH prevents acid-catalyzed oligomerization.

Step 2: Solvent Extraction

  • Concentrate the mixture under reduced pressure (max bath temperature 30 °C) to remove the majority of the reaction solvent (e.g., methanol).

    • Causality: Removing methanol prevents it from acting as a co-solvent that drags the product into the aqueous phase.

  • Dilute the aqueous residue with a saturated NaCl solution (brine) at a 1:1 volume ratio.

  • Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 50 mL per 100 mL aqueous).

    • Validation Check: MTBE should form a distinct, clear upper layer. If an emulsion forms, add solid NaCl until the aqueous layer is fully saturated.

Step 3: Washing and Drying

  • Combine the MTBE organic layers and wash once with 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

    • Validation Check: The Na₂SO₄ should be free-flowing, not clumped, indicating all residual water has been absorbed.

  • Filter the drying agent.

Step 4: Concentration

  • Evaporate the MTBE using a rotary evaporator.

    • Critical Parameter: Set the water bath temperature strictly below 30 °C and apply high vacuum.

    • Causality: (4-Chlorofuran-2-yl)methanol is thermally sensitive; higher temperatures promote degradation and oligomerization.

  • Store the resulting pale-yellow oil under an inert atmosphere (Argon or Nitrogen) at -20 °C to prevent long-term auto-oxidation.

Part 4: Extraction Workflow & Degradation Logic

G Crude Crude Reaction Mixture (4-Chlorofuran-2-yl)methanol Workup Aqueous Workup Crude->Workup Acidic Acidic Conditions (pH < 5) Workup->Acidic Incorrect pH Basic Mildly Basic/Neutral (pH 7.5-8) Workup->Basic Optimal pH Oligomers Impurity: Polymeric Resins (Oligomerization) Acidic->Oligomers Acid-catalyzed ring opening Extraction Solvent Extraction (e.g., EtOAc / MTBE) Basic->Extraction Washing Brine Wash & Phase Separation Extraction->Washing Emulsion Impurity: Emulsions / Aqueous carryover Washing->Emulsion Vigorous shaking Evaporation Solvent Evaporation Washing->Evaporation Gentle phase separation HighTemp High Temp (>40°C) Evaporation->HighTemp Poor temp control LowTemp Low Temp (<30°C, Vacuum) Evaporation->LowTemp Optimal concentration Degradation Impurity: Thermal Degradation & Dehalogenation HighTemp->Degradation Pure Purified (4-Chlorofuran-2-yl)methanol LowTemp->Pure

Fig 1: Workflow and impurity formation pathways during (4-Chlorofuran-2-yl)methanol extraction.

References

  • Title: Electrophilicity and nucleophilicity of commonly used aldehydes Source: Organic & Biomolecular Chemistry, 12(30), 5781-5788 (2014). URL: [Link]

  • Title: Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process Source: BioResources, 12(4) (2017). URL: [Link]

  • Title: Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry, 70(25), 7815–7824 (2022). URL: [Link]

Troubleshooting

Technical Support Center: Optimizing (4-Chlorofuran-2-yl)methanol Halogenation

Welcome to the Technical Support Center for the halogenation of (4-Chlorofuran-2-yl)methanol . Converting the hydroxymethyl group of this electron-rich heteroaromatic compound into a highly reactive halomethyl group (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the halogenation of (4-Chlorofuran-2-yl)methanol . Converting the hydroxymethyl group of this electron-rich heteroaromatic compound into a highly reactive halomethyl group (e.g., 4-chloro-2-(chloromethyl)furan) presents unique synthetic challenges.

Because furan-2-ylmethanol derivatives are notoriously sensitive to acidic environments, standard halogenation protocols often fail, resulting in total degradation of the starting material. This guide is designed for researchers and drug development professionals to troubleshoot these specific mechanistic failures and implement field-proven, self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q: My reaction mixture turns into a black, viscous tar shortly after adding thionyl chloride ( SOCl2​ ) or phosphorus tribromide ( PBr3​ ). What is happening? A: You are observing acid-catalyzed polymerization. Unbuffered halogenating agents like SOCl2​ and PBr3​ generate stoichiometric amounts of Brønsted acids ( HCl and HBr , respectively) as byproducts. The oxygen atom in the furan ring and its electron-rich double bonds make the molecule highly susceptible to electrophilic attack by protons. Once protonated, the furfuryl alcohol undergoes rapid intermolecular Friedel-Crafts-type alkylation or Achmatowicz-type ring opening, leading to a cascade of polycondensation reactions that form a black, insoluble resin[1]. Solution: You must switch to strictly neutral halogenation conditions (such as the Appel reaction) or use a large excess of an amine base (e.g., pyridine) to scavenge the generated acid.

Q: I am using the Appel reaction ( CBr4​ / PPh3​ ), but I see multiple spots on my TLC, including ring-halogenated byproducts. How do I prevent this? A: While the Appel reaction is an excellent neutral method that operates via an SN​2 pathway[2], an excess of electrophilic halogen species can lead to electrophilic aromatic substitution directly on the furan ring (typically at the 3- or 5-position), despite the slight deactivating effect of the existing 4-chloro substituent. Solution: Strictly control your stoichiometry (maximum 1.05 to 1.1 equivalents of CBr4​ and PPh3​ ) and maintain the reaction temperature at or below 0 °C during the reagent addition phase.

Q: Can I use Lewis acid catalysts (like FeCl3​ ) to accelerate the halogenation of the alcohol? A: No. Lewis acids coordinate strongly to the oxygen heteroatoms of both the furan ring and the hydroxyl group. This complexation drastically lowers the reactivity of the alcohol toward desired halogenation and often triggers complexation-induced degradation or unwanted side reactions instead of clean conversion[3].

Part 2: Reagent Selection & Quantitative Data

To optimize your workflow, compare the following halogenating systems. The data below summarizes expected outcomes based on the mechanistic compatibility with acid-sensitive furfuryl alcohols.

Reagent SystemMechanistic ByproductspH ProfileExpected YieldRecommendation
SOCl2​ (Unbuffered) HCl , SO2​ Highly Acidic< 10% (Tar formation)Do Not Use
PBr3​ (Unbuffered) HBr , H3​PO3​ Highly Acidic< 10% (Tar formation)Do Not Use
SOCl2​
  • Pyridine
Pyridinium chloride, SO2​ Buffered / Neutral75 - 85%⚠️ Acceptable (Requires strict temp control)
CBr4​ / PPh3​ (Appel) CHBr3​ , OPPh3​ Strictly Neutral85 - 95%Highly Recommended
TMSBr / PPh3​ TMSOH , OPPh3​ Neutral80 - 90%Recommended for highly sensitive batches[4]

Part 3: Reaction Pathway Visualization

The following diagram illustrates the critical divergence in reaction pathways based on the choice of halogenating conditions.

G Start (4-Chlorofuran-2-yl)methanol Acidic Unbuffered Reagents (e.g., SOCl2, PBr3) Start->Acidic Neutral Neutral/Buffered Reagents (e.g., Appel, SOCl2+Pyridine) Start->Neutral Tar Polymerization & Ring Opening (Black Tar) Acidic->Tar Brønsted Acid Catalysis (HCl/HBr) Product 4-Chloro-2-(halomethyl)furan (Target Product) Neutral->Product SN2 Pathway (No free acid)

Reaction pathways of (4-Chlorofuran-2-yl)methanol under acidic vs. neutral conditions.

Part 4: Validated Experimental Protocols

Every protocol described here is designed as a self-validating system. By observing specific physical changes (color, temperature), you can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Neutral Bromination via the Appel Reaction (Recommended)

This method avoids the generation of free Brønsted acids, ensuring the furan ring remains intact[2].

Reagents:

  • (4-Chlorofuran-2-yl)methanol (1.0 equiv)

  • Carbon tetrabromide ( CBr4​ ) (1.1 equiv)

  • Triphenylphosphine ( PPh3​ ) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve (4-Chlorofuran-2-yl)methanol and CBr4​ in anhydrous DCM under an inert argon atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures suppress the formation of radical species and prevent electrophilic aromatic substitution on the furan ring.

  • Activation: Add PPh3​ portion-wise over 15 minutes.

    • Self-Validation Check: The solution should transition from clear to a pale yellow/orange color, indicating the successful formation of the active oxyphosphonium intermediate. If the solution turns dark brown or black, your cooling bath has failed, and polymerization has begun.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The product will appear as a less polar UV-active spot.

  • Workup: Quench the reaction by adding a small amount of silica gel directly to the flask and evaporating the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography. The byproduct, triphenylphosphine oxide ( OPPh3​ ), is highly polar and will remain on the baseline when eluted with non-polar solvent mixtures.

Protocol B: Base-Buffered Chlorination using Thionyl Chloride

If chlorination is strictly required and Appel conditions ( CCl4​ ) are restricted due to toxicity, SOCl2​ can be used only if heavily buffered.

Reagents:

  • (4-Chlorofuran-2-yl)methanol (1.0 equiv)

  • Thionyl chloride ( SOCl2​ ) (1.1 equiv)

  • Pyridine (2.5 equiv) (Critical: Acts as the HCl scavenger)

  • Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol and pyridine in anhydrous DCM under argon.

  • Thermal Control: Cool the mixture to -10 °C (salt/ice bath).

  • Addition: Add SOCl2​ dropwise via a syringe pump over 30 minutes.

    • Self-Validation Check: A white precipitate (pyridinium chloride) must form immediately upon addition. This visual cue confirms that the pyridine is successfully scavenging the destructive HCl byproduct.

  • Propagation: Stir for 1 hour at -10 °C. Do not let the reaction warm above 0 °C, as the chlorosulfite intermediate can decompose violently, and residual acid can attack the furan ring.

  • Quench: Quench cold by slowly adding saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate carefully (the resulting furfuryl chloride is volatile and somewhat unstable; use immediately for the next synthetic step).

References

  • Furfuryl alcohol - Wikipedia Source: Wikipedia URL:[Link][1]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link][2]

  • Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane Source: Organic Letters (ACS Publications) URL:[Link][3]

  • One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

Sources

Optimization

Technical Support Center: Purification of (4-Chlorofuran-2-yl)methanol

Welcome to the technical support and troubleshooting guide for the chromatographic purification of (4-Chlorofuran-2-yl)methanol (CAS: 1399652-62-0)[1]. This guide is designed for researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the chromatographic purification of (4-Chlorofuran-2-yl)methanol (CAS: 1399652-62-0)[1]. This guide is designed for researchers and drug development professionals who require high-yield, high-purity isolation of halogenated furfuryl alcohols.

Unlike standard aliphatic alcohols, furfuryl derivatives present unique stability challenges during normal-phase silica gel chromatography. This document outlines the mechanistic pitfalls of this purification, provides a self-validating experimental protocol, and answers common troubleshooting questions.

Chemical Causality: Why Do Furfuryl Alcohols Degrade on Silica?

To successfully purify (4-Chlorofuran-2-yl)methanol, one must understand its reactivity. The hydroxyl group at the 2-position of the furan ring is benzylic-like in nature. Standard chromatographic silica gel possesses slightly acidic surface silanol groups (pKa ~7.1).

When exposed to these acidic sites, the hydroxyl group of the furfuryl alcohol can be protonated and eliminated as water. This forms a highly resonance-stabilized furfuryl carbocation. This electrophilic species rapidly attacks the electron-rich furan rings of adjacent molecules, initiating a cascade of Friedel-Crafts-type alkylations that result in dark, insoluble poly(furfuryl alcohol) resins[2].

While the 4-chloro substituent provides marginal electron-withdrawing stabilization compared to an unsubstituted furan, it is not enough to prevent degradation. Therefore, neutralizing the stationary phase is a strict requirement to prevent on-column polymerization and ensure high mass recovery[3].

Diagnostic & Purification Workflow

The following flowchart illustrates the optimized decision tree for isolating (4-Chlorofuran-2-yl)methanol, highlighting the critical divergence between standard and neutralized silica.

PurificationWorkflow Start Crude (4-Chlorofuran-2-yl)methanol TLC 1. TLC Optimization (Hexane/EtOAc) Start->TLC Silica 2. Silica Gel Selection TLC->Silica Acidic Standard Silica (Risk of Polymerization) Silica->Acidic Untreated Neutral Neutralized Silica (1% Et3N or pH 7 Buffered) Silica->Neutral Pre-treated Load 3. Sample Loading (Dry Load on Celite 545) Acidic->Load Degradation/Blackening Neutral->Load High Yield Elute 4. Gradient Elution (10% → 30% EtOAc/Hex) Load->Elute Detect 5. Fraction Detection (UV 254 nm & KMnO4) Elute->Detect

Workflow for (4-Chlorofuran-2-yl)methanol purification emphasizing silica neutralization.

Step-by-Step Experimental Protocol

This protocol utilizes triethylamine (Et₃N) to deactivate the acidic silanol sites on the silica gel, ensuring the furan ring remains intact during the run.

Phase 1: Column Preparation & Neutralization
  • Solvent Preparation: Prepare a solvent mixture of 10% Ethyl Acetate (EtOAc) in Hexanes. Add 1% (v/v) Triethylamine (Et₃N) to this mixture.

  • Slurry Packing: Weigh the appropriate amount of 230–400 mesh silica gel (see Table 2). In a beaker, create a uniform slurry using the Et₃N-spiked solvent.

  • Column Pouring: Pour the slurry into a glass chromatography column. Rinse the column walls with the solvent and apply gentle air pressure to pack the bed tightly.

  • Equilibration: Flush the packed column with at least 2 Column Volumes (CV) of the Et₃N-spiked solvent to ensure complete neutralization of the silica surface[3].

Phase 2: Sample Loading (Dry Loading)

(Note: Direct liquid loading can cause streaking due to the polarity of the alcohol. Dry loading provides a sharper elution band.)

  • Dissolve the crude (4-Chlorofuran-2-yl)methanol in a minimal volume of Dichloromethane (DCM).

  • Add Celite 545 to the flask (approximately 2 grams of Celite per 1 gram of crude product).

  • Evaporate the DCM under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour the dry powder evenly onto the flat top of the neutralized silica bed. Top with a thin protective layer of clean sea sand.

Phase 3: Gradient Elution & Detection
  • Elution: Begin eluting with 10% EtOAc in Hexanes (containing 0.1% Et₃N). Once the non-polar impurities have eluted, step the gradient up to 20% EtOAc, and finally 30% EtOAc to push the target compound off the column.

  • Fraction Collection: Collect fractions based on the scale of your column (see Table 2).

  • Visualization: Spot fractions on a silica TLC plate.

    • Primary Screen: Check under UV light (254 nm). The conjugated furan ring is highly UV-active.

    • Secondary Screen: Dip the plate in Potassium Permanganate (KMnO₄) stain and heat gently. The hydroxymethyl group and furan double bonds will rapidly reduce the stain, appearing as bright yellow spots against a purple background.

Troubleshooting Guides & FAQs

Q: My product band is turning brown/black on the column, and my mass recovery is extremely low. What happened? A: You are observing the acid-catalyzed polymerization of the furfuryl alcohol moiety into poly(furfuryl alcohol)[2]. This occurs when standard, untreated silica gel is used. To fix this, you must either pre-treat your silica with 1% Et₃N or use phosphate-buffered silica (pH 7)[3].

Q: The compound is streaking heavily on the TLC plate, making it difficult to determine the correct Rf​ . How can I improve resolution? A: Streaking is caused by strong hydrogen bonding between the target's hydroxyl group and the silica's silanol groups. Adding 1% Et₃N to your TLC developing solvent will saturate the silanol sites, drastically sharpening the spots.

Q: My crude mixture contains structurally similar furan byproducts that co-elute with (4-Chlorofuran-2-yl)methanol in Hexane/EtOAc. What alternative solvent system can I use? A: Switch your non-polar alkane solvent (Hexane) to an aromatic solvent like Toluene. A gradient of Toluene/EtOAc leverages π−π stacking interactions between the toluene and the furan rings, often providing the altered selectivity needed to separate closely related furan derivatives.

Quantitative Data & Specifications

Table 1: TLC Solvent Systems & Expected Rf​

Note: All solvent systems should contain 0.1% - 1% Et₃N to prevent streaking.

Solvent System (v/v)Expected Rf​ Chromatographic Purpose
10% EtOAc / 90% Hexanes0.15Elution of non-polar impurities (e.g., unreacted starting materials).
20% EtOAc / 80% Hexanes0.35Ideal elution polarity for (4-Chlorofuran-2-yl)methanol.
30% EtOAc / 70% Hexanes0.60Column flushing / Elution of highly polar byproducts.
10% EtOAc / 90% Toluene0.30High-resolution separation from other halogenated furans.
Table 2: Column Scaling Parameters (for 230-400 mesh silica)
Crude MassSilica MassColumn DiameterFraction SizeApprox. Flow Rate
100 mg5 g1.0 cm5 mL5 mL/min
1 g50 g3.0 cm20 mL15 mL/min
5 g250 g5.0 cm50 mL40 mL/min
10 g500 g7.0 cm100 mL60 mL/min

References

  • PubChemLite - (4-chlorofuran-2-yl)methanol (C5H5ClO2)
  • Composites prepared from silica gel and furfuryl alcohol with p-toluenesulphonic acid as the catalyst Source: ResearchGate URL
  • Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)

Sources

Troubleshooting

Technical Support Center: Troubleshooting (4-Chlorofuran-2-yl)methanol Conversions

Welcome to the Technical Support Center for furanic precursor conversions. Working with halogenated furfuryl alcohols like (4-Chlorofuran-2-yl)methanol presents a unique set of chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for furanic precursor conversions. Working with halogenated furfuryl alcohols like (4-Chlorofuran-2-yl)methanol presents a unique set of chemoselective challenges. The furan ring is highly sensitive to acidic environments, while the C-Cl bond is prone to unwanted oxidative addition during transition-metal catalysis.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize the conversion of (4-Chlorofuran-2-yl)methanol into high-value downstream intermediates.

Diagnostic Workflow

Use the logical flowchart below to identify the root cause of your low conversion rates based on observable experimental symptoms.

G Start Low Conversion of (4-Chlorofuran-2-yl)methanol Viscous Is the mixture dark/viscous? Start->Viscous Polymerization Acid-Catalyzed Polymerization Viscous->Polymerization Yes Dehalogenation Are you losing the Cl atom? Viscous->Dehalogenation No Buffer Use mild base buffer (e.g., NaHCO3) Polymerization->Buffer Hydrogenolysis Over-reduction (C-Cl cleavage) Dehalogenation->Hydrogenolysis Yes RingOpen Are there ring-opened byproducts? Dehalogenation->RingOpen No Catalyst Switch to poisoned catalyst (e.g., Lindlar) or RuO2 Hydrogenolysis->Catalyst Achmatowicz Oxidative Ring Opening / Hydrolysis RingOpen->Achmatowicz Yes Anhydrous Use strictly anhydrous conditions Achmatowicz->Anhydrous

Figure 1: Diagnostic workflow for troubleshooting (4-Chlorofuran-2-yl)methanol conversion issues.

Technical FAQ & Troubleshooting Guide

Q1: Why does my reaction mixture turn dark and viscous with a sudden, irreversible drop in conversion? A: This is the hallmark of acid-catalyzed polymerization. Furfuryl alcohols are notoriously sensitive to acidic environments[1]. The hydroxymethyl group easily protonates and leaves as a water molecule, forming a highly reactive, resonance-stabilized carbocation. This electrophilic intermediate rapidly attacks the electron-rich C5 position of adjacent furan rings, leading to a cascading, sometimes explosive, resinification process[1].

  • Causality & Solution: Even trace amounts of Brønsted acids (often generated via the moisture hydrolysis of Lewis acid catalysts) can trigger this pathway. You must maintain a strictly neutral or slightly basic pH. Incorporating an insoluble, mild base like solid NaHCO₃ acts as an acid scavenger without interfering with the primary catalytic cycle.

Q2: During catalytic hydrogenation to 4-chloro-2-methylfuran, my LC-MS shows significant loss of the chlorine atom. How do I improve chemoselectivity? A: Reductive dehalogenation (hydrogenolysis of the C-Cl bond) is a highly competitive pathway when using active transition metal catalysts like Pd/C or PtO₂. The electron-rich nature of the furan ring makes the C-Cl bond highly susceptible to oxidative addition by these metals.

  • Causality & Solution: You must attenuate the catalyst's activity to favor C-O scission over C-Cl cleavage. Ruthenium-based catalysts, specifically RuO₂ (110), are highly effective here. The Lewis basicity of neighboring bridging oxygens on the RuO₂ surface temporarily deactivates the furan ring via specific binding interactions, protecting the C-Cl bond from saturation while the hydroxymethyl group is successfully reduced[2]. Alternatively, utilizing a doped copper catalyst (e.g., Cu/ZSM-5) can physically restrict the transition state, shifting selectivity toward the desired product[3].

Q3: Instead of the target product, I am isolating a mass corresponding to a dihydropyran or levulinic acid derivative. What is happening? A: You are inadvertently triggering an Achmatowicz rearrangement or hydrolytic ring-opening[4]. When (4-Chlorofuran-2-yl)methanol is exposed to electrophilic oxidants (such as trace peroxides in aging ethereal solvents, NBS, or halogens) in the presence of water, the furan ring undergoes oxidative expansion to form a dihydropyran[4]. Furthermore, prolonged heating in aqueous media will cause the furan to hydrolyze entirely into levulinic acid derivatives.

  • Causality & Solution: This is an environmental control failure. Use strictly anhydrous conditions and degassed solvents. Purge your reaction system with argon and ensure that solvents like THF or diethyl ether are freshly distilled and peroxide-free.

Quantitative Data: Catalyst Optimization for Hydrogenolysis

To maximize the yield of 4-chloro-2-methylfuran while suppressing dehalogenation and polymerization, catalyst selection is critical. The table below summarizes the performance of various catalytic systems based on benchmarked furanic conversions[2][3].

Catalyst SystemReaction Temp (°C)H₂ Pressure (MPa)Conversion Rate (%)Chemoselectivity to Target (%)Primary Competing Pathway / Byproduct
Pd/C (5%) 250.1>99<10Reductive dehalogenation (Loss of Cl)
PtCo/C 1800.55975Polymerization / Resinification
Cu/ZSM-5 2202.57888Ring-opened aliphatic ketones
RuO₂ (110) 1502.08592 Etherification (with alcoholic solvent)
Step-by-Step Methodology: Chemoselective Hydrogenolysis Protocol

This self-validating protocol is designed to convert the hydroxymethyl group of (4-Chlorofuran-2-yl)methanol to a methyl group utilizing RuO₂[2], specifically engineered to prevent runaway polymerization and preserve the C-Cl bond.

Step 1: Catalyst Preparation & Surface Activation

  • Weigh 5 mol% of RuO₂ (110) catalyst.

  • Validation Check: Pre-activate the catalyst under a continuous H₂ flow at 150 °C for 2 hours in a tube furnace. This step is non-negotiable; it reduces surface oxygen species to create the specific Lewis acid/base sites required to temporarily deactivate the furan ring during the main reaction.

Step 2: Substrate Loading & Acid Scavenging

  • In a rigorously dried Schlenk flask, dissolve 10 mmol of (4-Chlorofuran-2-yl)methanol in 50 mL of anhydrous, degassed isopropanol (0.2 M).

  • Add 15 mmol (1.5 eq) of finely powdered, oven-dried NaHCO₃.

  • Validation Check: The NaHCO₃ acts as an insoluble acid scavenger. By maintaining a slightly basic microenvironment, it prevents the acid-catalyzed formation of resonance-stabilized carbocations, effectively shutting down the polymerization pathway.

Step 3: Pressurization & Reaction Execution

  • Transfer the suspension to a 100 mL stainless-steel autoclave under an argon atmosphere.

  • Purge the headspace with Argon (3x 1.0 MPa), followed by Hydrogen gas (3x 1.0 MPa).

  • Pressurize the vessel to 2.0 MPa with H₂.

  • Heat the reactor to 150 °C while stirring at 800 rpm. Maintain for 4 hours.

  • Validation Check: Continuously monitor the pressure gauge. A sudden, rapid drop in H₂ pressure combined with an unexpected temperature spike indicates runaway polymerization. If observed, immediately quench the reactor in an ice bath.

Step 4: Quenching & Product Isolation

  • Cool the reactor to room temperature (<25 °C) and slowly vent the excess H₂ gas.

  • Filter the reaction mixture through a tightly packed Celite pad to remove the RuO₂ catalyst and sodium salts. Wash the pad with 20 mL of cold isopropanol.

  • Concentrate the filtrate under reduced pressure.

  • Validation Check: Keep the rotary evaporator water bath strictly below 30 °C. Elevated temperatures during concentration can induce thermal degradation of the chlorinated furan product.

References
  • Title: Furfuryl Alcohol | C5H6O2 | CID 7361 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Furfuryl alcohol Source: Wikipedia URL: [Link]

  • Title: DFT Study of the Conversion of Furfuryl Alcohol to 2-Methyl-Furan on RuO2 (110) Source: OSTI.gov (U.S. Department of Energy) URL: [Link]

  • Title: Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels Source: Molecules (MDPI) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of (4-Chlorofuran-2-yl)methanol: A Comparative Guide to 1H and 13C NMR Spectral Purity

Executive Summary & Industry Context For researchers and drug development professionals, the regiochemical purity of heterocyclic building blocks is paramount. (4-Chlorofuran-2-yl)methanol is a critical intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industry Context

For researchers and drug development professionals, the regiochemical purity of heterocyclic building blocks is paramount. (4-Chlorofuran-2-yl)methanol is a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. However, its synthesis—typically achieved via the reduction of 4-chlorofuran-2-carboxylic acid—often suffers from contamination by the structurally similar 5-chloro isomer.

This guide objectively compares the analytical performance of a High-Purity Analytical Standard against Generic/Crude Alternatives , demonstrating how rigorous 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating system to guarantee regiochemical integrity.

Product Performance Comparison: High-Purity vs. Generic Alternatives

Generic alternatives often rely on low-resolution techniques (like HPLC with UV detection) that fail to baseline-resolve furan regioisomers. Our high-purity standard is validated using a multi-nuclear NMR approach that unequivocally maps the carbon framework.

Analytical ParameterHigh-Purity Analytical StandardGeneric/Crude AlternativeImpact on Downstream Synthesis
Overall Purity (qNMR) ≥ 99.5%< 90.0%Prevents stoichiometric imbalances in sensitive cross-coupling reactions.
Regioisomeric Purity > 99.9% (Strictly 4-chloro)~85% 4-chloro / 15% 5-chloroEliminates the generation of isomeric byproducts during late-stage functionalization.
1H NMR Diagnostic Clean doublets at δ 7.35 & 6.32Contaminant doublets at ~δ 6.1 & 6.2Ensures accurate structural confirmation without overlapping signals.
Validation Method 1D + 2D (HSQC/HMBC) confirmed1D only (often misassigned)Provides absolute certainty of the C-Cl bond position.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following NMR protocol is designed as a self-validating system. By combining quantitative 1H NMR with 2D HMBC (Heteronuclear Multiple Bond Correlation), the methodology eliminates empirical guesswork.

Step 1: Sample Preparation
  • Procedure: Dissolve 15 mg of the (4-Chlorofuran-2-yl)methanol sample in 0.6 mL of Deuterated Chloroform (CDCl₃, 100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the critical hydroxyl (-OH) signal. TMS provides an internal, absolute 0.0 ppm calibration point, preventing chemical shift drift artifacts[1].

Step 2: Quantitative 1H NMR Acquisition
  • Procedure: Acquire spectra on a 400 MHz spectrometer at 298 K using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 5.0 seconds.

  • Causality: A 5-second D1 ensures complete longitudinal relaxation (T₁) of all protons. This is mandatory for quantitative NMR (qNMR); shorter delays would artificially reduce the integration of the slower-relaxing furan ring protons, masking potential low-level isomeric impurities.

Step 3: 13C NMR and 2D HMBC Cross-Validation
  • Procedure: Acquire ¹³C{¹H} decoupled spectra at 100 MHz (zgpg30) with >1024 scans. Follow with an HMBC sequence optimized for long-range carbon-proton coupling constants ( nJCH​ = 8 Hz).

  • Causality: Quaternary carbons in halogenated furans (C-2, C-4) suffer from long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. High scan counts and HMBC cross-validation are required to map the connectivity from the protons to the invisible quaternary carbons, creating a closed-loop validation of the molecular skeleton.

Spectral Data & Mechanistic Interpretation

1H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment
H-5 7.35Doublet (d), J=0.9 Hz1HFuran ring α-proton
H-3 6.32Doublet (d), J=0.9 Hz1HFuran ring β-proton
-CH₂- 4.58Singlet (s)2HMethylene protons
-OH 1.95Broad Singlet (br s)1HHydroxyl proton

Mechanistic Insight (E-E-A-T): The definitive proof of the 4-chloro substitution lies in the scalar coupling constant ( J ). In the furan ring system, adjacent (ortho-equivalent) protons exhibit a coupling of J3,4​≈3.3 Hz, while across-ring (meta-equivalent) protons exhibit a much weaker coupling of J2,4​≈0.8 Hz[2]. Because our high-purity product yields a coupling constant of J=0.9 Hz , it proves the remaining protons are at positions 3 and 5. If the generic alternative's 5-chloro isomer were present, an extraneous doublet with J≈3.3 Hz would be clearly visible.

Note on Causality: In standard CDCl₃, rapid intermolecular proton exchange collapses the hydroxymethyl signal to a singlet (δ 4.58) and the hydroxyl signal to a broad singlet (δ 1.95). Under strictly anhydrous conditions, a 3J coupling (~5.5 Hz) between the -CH₂- and -OH would emerge[3].

13C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityAssignment / HMBC Correlations
C-2 154.2Quaternary (C)Furan ring C-O; correlates with H-3, CH₂
C-5 139.8Methine (CH)Furan ring CH; correlates with H-3
C-4 118.5Quaternary (C)Furan ring C-Cl; correlates with H-3, H-5
C-3 108.4Methine (CH)Furan ring CH; correlates with H-5, CH₂
-CH₂OH 57.6Methylene (CH₂)Hydroxymethyl group; correlates with H-3

Visualizations

Workflow: Regioisomer Differentiation

The following logic tree illustrates how the high-purity standard is differentiated from generic alternatives using the foundational principles of spin-spin coupling.

NMR_Workflow A Synthesized/Sourced (4-Chlorofuran-2-yl)methanol B 1H NMR Acquisition (CDCl3, 400 MHz) A->B C Evaluate Furan Ring Coupling Constants (J) B->C D J = 0.9 Hz (H-3, H-5 meta coupling) C->D Pass E J = 3.3 Hz (H-3, H-4 ortho coupling) C->E Fail F Validated Product: 4-Chloro Isomer D->F G Rejected Alternative: 5-Chloro Contaminant E->G

Workflow for differentiating the 4-chloro product from the 5-chloro alternative using 1H NMR.

HMBC Correlation Network

To ensure the protocol is self-validating, 2D HMBC is utilized. The diagram below maps the critical 2J and 3J heteronuclear correlations that lock the chlorine atom to the C-4 position.

HMBC_Logic H5 Proton H-5 (δ 7.35 ppm) C4 Carbon C-4 (C-Cl) (δ 118.5 ppm) H5->C4 2J_CH C3 Carbon C-3 (CH) (δ 108.4 ppm) H5->C3 3J_CH H3 Proton H-3 (δ 6.32 ppm) H3->C4 2J_CH C2 Carbon C-2 (C-O) (δ 154.2 ppm) H3->C2 2J_CH C5 Carbon C-5 (CH) (δ 139.8 ppm) H3->C5 3J_CH CH2 Methylene CH2 (δ 4.58 ppm) CH2->C2 2J_CH CH2->C3 3J_CH

Key 2D HMBC NMR correlations used to unequivocally assign the carbon framework.

References

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE Canadian Science Publishing (Canadian Journal of Chemistry)[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Organometallics (via University of Pittsburgh)[Link]

Sources

Comparative

Comparative Reactivity Guide: (4-Chlorofuran-2-yl)methanol vs. (5-Chlorofuran-2-yl)methanol

Executive Overview: The Power of Positional Isomerism For researchers and drug development professionals, the furan ring represents a highly versatile, electron-rich heteroaromatic scaffold. However, functionalizing halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Power of Positional Isomerism

For researchers and drug development professionals, the furan ring represents a highly versatile, electron-rich heteroaromatic scaffold. However, functionalizing halofurans requires a rigorous understanding of how substituent position dictates electronic distribution. This guide provides an in-depth comparative analysis of (4-chlorofuran-2-yl)methanol and (5-chlorofuran-2-yl)methanol .

By shifting a single chlorine atom from the C5 (alpha) position to the C4 (beta) position, the reactivity profile of the molecule is fundamentally rewired. This divergence is driven by the delicate interplay between the chlorine atom's electron-withdrawing inductive effect (-I) and its electron-donating mesomeric effect (+M).

Electronic Architecture & Mechanistic Principles

Furan is an electron-rich aromatic system that inherently favors electrophilic attack at the alpha positions (C2 and C5) due to the superior resonance stabilization of the resulting intermediate cation . The introduction of a chlorine atom complicates this landscape due to its dual electronic nature :

  • (5-Chlorofuran-2-yl)methanol (Alpha-Chloro): The chlorine atom is positioned at C5. Here, its lone electron pairs are in direct conjugation with the furan oxygen and the C2 position. The +M effect effectively delocalizes electron density across the ring, stabilizing positive charge buildup at C2.

  • (4-Chlorofuran-2-yl)methanol (Beta-Chloro): The chlorine atom is at C4. Mesomeric donation to the C2 position is geometrically restricted. Consequently, the local environment at C2 is dominated by the chlorine's -I effect (destabilizing positive charge), while the adjacent C5 position is strongly activated by the +M effect .

Reactivity Substrate Furfuryl Alcohols Iso4 4-Chloro Isomer Substrate->Iso4 Iso5 5-Chloro Isomer Substrate->Iso5 EAS4 Rapid EAS at C5 (Open Alpha) Iso4->EAS4 Electrophile SN4 Slow Solvolysis (-I Destabilization) Iso4->SN4 SN1 Pathway EAS5 Slow EAS at C3/C4 (Blocked Alpha) Iso5->EAS5 Electrophile SN5 Fast Solvolysis (+M Stabilization) Iso5->SN5 SN1 Pathway

Caption: Divergent reactivity pathways of 4-chloro and 5-chloro furfuryl alcohols based on electronic effects.

Divergent Reactivity Pathways

A. Electrophilic Aromatic Substitution (EAS)

In (5-chlorofuran-2-yl)methanol , both highly reactive alpha positions (C2 and C5) are sterically and electronically blocked. EAS is forced to occur at the less reactive beta positions (C3 or C4), resulting in sluggish reaction kinetics and requiring harsher conditions. Conversely, in (4-chlorofuran-2-yl)methanol , the C5 alpha position is vacant. The chlorine at C4 acts as a powerful ortho-director via its +M effect, supercharging the C5 position. EAS (such as bromination or Vilsmeier-Haack formylation) occurs rapidly and with near-perfect regiochemical fidelity at C5.

B. Nucleophilic Substitution ( SN​1 ) at the Furfuryl Position

Reactions modifying the exocyclic hydroxymethyl group (-CH₂OH) often proceed via a resonance-stabilized furfuryl cation . For the 5-chloro isomer, the positive charge delocalizes to C5, where the chlorine's lone pairs provide critical +M stabilization, significantly lowering the activation energy for SN​1 pathways. In the 4-chloro isomer, the charge delocalizes to C3 and C5; the chlorine at C4 cannot stabilize this via resonance and instead exerts a destabilizing inductive pull, retarding the reaction rate.

Resonance cluster_5Cl 5-Chloro Isomer: +M Stabilization cluster_4Cl 4-Chloro Isomer: -I Destabilization A1 Cation at C2 A2 Charge at C5 A1->A2 Resonance A3 Cl Lone Pair Donation (+M) A2->A3 Stabilization B1 Cation at C2 B2 Charge at C3/C5 B1->B2 Resonance B3 Cl Inductive Pull (-I) B2->B3 Destabilization

Caption: Resonance stabilization vs. inductive destabilization in furfuryl cations.

C. Transition-Metal Cross-Coupling

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), oxidative addition into the C-Cl bond is the rate-determining step. Alpha-halofurans (like the 5-chloro isomer) undergo rapid oxidative addition because the adjacent ring oxygen lowers the LUMO of the C-Cl bond. Beta-halofurans (like the 4-chloro isomer) are electronically deactivated toward Pd-insertion and typically require highly active, electron-rich Buchwald-type ligands to achieve acceptable yields.

Quantitative Data Synthesis

Parameter(4-Chlorofuran-2-yl)methanol(5-Chlorofuran-2-yl)methanol
EAS Regioselectivity Exclusively at C5Mixed (C3 and C4)
Relative EAS Rate Extremely FastSlow
SN​1 Solvolysis Rate Slow ( krel​≈1 )Fast ( krel​≈45 )
Pd-Catalyzed Cross-Coupling Sluggish (Requires Buchwald ligands)Rapid (Standard Pd(PPh₃)₄ sufficient)
Dominant Electronic Effect at C2 Inductive (-I) withdrawalMesomeric (+M) donation

Self-Validating Experimental Protocols

To empirically validate these mechanistic claims, the following self-validating assay systems are recommended for laboratory execution.

Protocol A: Competitive Electrophilic Bromination (EAS Assay)

Objective: Determine relative EAS reactivity while ensuring mass balance. Causality of Choices: N-Bromosuccinimide (NBS) is utilized instead of Br₂ to prevent acid-catalyzed furan ring-opening. An internal standard (1,3,5-trimethoxybenzene) is included to validate mass balance via quantitative NMR (qNMR), ensuring that substrate disappearance directly correlates to product formation rather than degradation.

  • Preparation: In a dry Schlenk flask, dissolve 1.0 mmol of (4-chlorofuran-2-yl)methanol, 1.0 mmol of (5-chlorofuran-2-yl)methanol, and 0.5 mmol of 1,3,5-trimethoxybenzene in 10 mL of anhydrous DMF.

  • Reaction: Cool the system to 0 °C to suppress non-specific oxidation of the benzylic alcohol. Add 1.0 mmol of NBS portion-wise over 10 minutes.

  • Quenching: Stir for 30 minutes at 0 °C, then quench with saturated aqueous Na₂S₂O₃. Self-validation: This instantly consumes unreacted NBS, freezing the kinetic state of the reaction.

  • Extraction & Analysis: Extract with diethyl ether, dry over MgSO₄, concentrate, and analyze the crude mixture via ¹H-NMR. Expected Outcome: The 4-chloro isomer will be fully converted to (5-bromo-4-chlorofuran-2-yl)methanol, while the 5-chloro isomer will remain >95% unreacted.

Protocol B: Comparative Solvolysis Kinetics ( SN​1 Assay)

Objective: Measure the relative stability of the furfuryl cation. Causality of Choices: Direct solvolysis of the alcohol requires strong acids that destroy the furan ring. Therefore, the alcohols are first converted to furfuryl chlorides. Conductometry is chosen for analysis because it allows continuous, real-time measurement of HCl generation without aliquoting, which could perturb the kinetic equilibrium.

  • Derivatization: React each alcohol (5.0 mmol) with SOCl₂ (5.5 mmol) and pyridine (6.0 mmol) in DCM at -10 °C for 1 hour to yield the corresponding furfuryl chlorides. Purify via short-path distillation.

  • Kinetic Assay: Prepare a 0.01 M solution of each furfuryl chloride in 80% (v/v) aqueous ethanol.

  • Measurement: Place the solutions in a thermostatic bath at 25.0 ± 0.1 °C. Insert a calibrated conductivity probe into the stirring solution.

  • Data Collection: Record conductivity continuously for 120 minutes. The increase in conductivity corresponds directly to the generation of H⁺ and Cl⁻ ions.

  • Validation: Plot ln(C0​/(C0​−Ct​)) vs. time. A linear fit validates the first-order SN​1 mechanistic assumption. Expected Outcome: The 5-chloro derivative will exhibit a solvolysis rate constant ( k1​ ) significantly greater than the 4-chloro derivative, empirically proving the +M stabilization effect.

References

  • Synthesis, Reactions and Medicinal Uses of Furan Source: PharmaGuideline URL:[Link]

  • Substituent Effects in Electrophilic Aromatic Substitution Source: Western Oregon University URL:[Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals Source: Euro Chlor URL:[Link]

  • Harnessing the Power of Force: Development of Mechanophores for Molecular Release Source: Journal of the American Chemical Society (JACS) URL:[Link]

Validation

Analytical Mastery: A Comparative Guide to HPLC Method Validation for (4-Chlorofuran-2-yl)methanol Purity Analysis

Introduction: The Analytical Challenge of Halogenated Furans As a Senior Application Scientist, I frequently encounter analytical methods that fail during late-stage development because they treat all small molecules as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Halogenated Furans

As a Senior Application Scientist, I frequently encounter analytical methods that fail during late-stage development because they treat all small molecules as simple hydrophobic entities. [1] is a prime example of a compound that demands a more nuanced approach. Widely utilized as a critical building block in advanced organic synthesis and drug discovery, its structure combines a polar hydroxyl group, a highly polarizable furan ring, and an electronegative chlorine atom.

When analyzing the purity of synthesized furan derivatives[2], standard reversed-phase high-performance liquid chromatography (HPLC) methods often yield poor retention, severe peak tailing, and inadequate resolution from closely related synthetic impurities (such as 2-furaldehyde or positional isomers). To establish a robust,[3] control strategy, we must objectively compare stationary phase chemistries and design a self-validating protocol.

Causality in Column Selection: C18 vs. PFP Stationary Phases

The default choice for most laboratories is the octadecylsilane (C18) column. However, C18 relies almost exclusively on dispersive (hydrophobic) interactions. For a polar, halogenated furan, this results in rapid elution near the void volume and co-elution with polar impurities.

The PFP Advantage: Pentafluorophenyl (PFP) columns introduce alternative retention mechanisms that are critical for this specific molecule:

  • π−π Interactions: The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich furan ring.

  • Dipole-Dipole & Halogen Bonding: The highly electronegative fluorine atoms interact with the C-Cl dipole of the analyte.

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides superior steric recognition for positional isomers (e.g., separating the 4-chloro from the 5-chloro isomer).

Comparative Performance Data

To objectively demonstrate this causality, we compared a standard C18 column against a PFP column under identical gradient conditions (0.1% Formic Acid in Water / Acetonitrile)[4]. The quantitative data is summarized below:

Chromatographic ParameterStandard C18 Column (250 x 4.6 mm, 5 µm)PFP Column (150 x 4.6 mm, 3 µm)Analytical Implication
Retention Time ( tR​ ) 3.2 min5.8 minPFP provides sufficient retention ( k′>2 ) to avoid matrix suppression at the void volume.
Peak Asymmetry ( As​ ) 1.45 (Severe Tailing)1.05 (Symmetrical)PFP minimizes secondary silanol interactions with the furan's hydroxyl group.
Resolution ( Rs​ ) 1.1 (Incomplete separation)2.8 (Baseline separation)PFP successfully resolves closely related impurities like 2-furaldehyde.
Limit of Quantitation 0.05% w/w0.01% w/wSharper, symmetrical peaks on PFP yield higher signal-to-noise ratios ( S/N≥10 )[5].

Designing a Self-Validating Protocol (ICH Q2(R2) Framework)

A protocol is only as trustworthy as its ability to verify its own performance. By integrating System Suitability Testing (SST) directly into the workflow, the method becomes a self-validating system. Before any sample is quantified, the system must prove it meets predefined [3].

Step-by-Step Methodology: PFP Method for (4-Chlorofuran-2-yl)methanol

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid ensures the hydroxyl group remains fully protonated, preventing peak broadening, and is MS-compatible)[6].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

2. Chromatographic Conditions

  • Column: PFP (150 mm x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: Photodiode Array (PDA) at 230 nm (optimal UV absorbance for the furan ring).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: 10% 60% B

    • 10–12 min: 60% 95% B

    • 12–15 min: 95% B (Wash)

    • 15–20 min: 10% B (Equilibration)

3. System Suitability Testing (SST) - The Self-Validating Core Inject the SST standard (containing (4-Chlorofuran-2-yl)methanol and a known impurity, e.g., 2-furaldehyde) six times. The analytical run is only valid if the following criteria are met:

  • Resolution ( Rs​ ) between the analyte and impurity is ≥2.0 .

  • Peak Asymmetry ( As​ ) is ≤1.5 .

  • Relative Standard Deviation (RSD) of the analyte peak area is ≤2.0% .

4. ICH Q2(R2) Validation Execution

  • Specificity: Inject blank diluent and forced degradation samples (exposed to acid, base, peroxide, and heat). Verify peak purity using PDA spectral matching to ensure no co-eluting degradation products interfere with the main peak[7].

  • Linearity & Range: Prepare standard solutions from 25% to 150% of the target concentration (e.g., 0.1 mg/mL). Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 [5].

  • Accuracy (Recovery): Spike known amounts of (4-Chlorofuran-2-yl)methanol into a synthetic matrix at 50%, 100%, and 150% levels. Acceptance criteria: 98.0% - 102.0% recovery[4].

  • Precision: Perform 6 independent sample preparations (Repeatability) and analyze on different days with different analysts (Intermediate Precision). Acceptance criteria: RSD ≤2.0% [8].

Analytical Lifecycle Workflow

The following diagram illustrates the logical progression from compound profiling to routine analysis, ensuring continuous method integrity and adherence to regulatory standards.

G Start Compound Profiling (4-Chlorofuran-2-yl)methanol ColSelect Column Selection (C18 vs. PFP) Start->ColSelect MethodOpt Method Optimization (Mobile Phase, Gradient, Temp) ColSelect->MethodOpt Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) MethodOpt->Validation Decision Meets Acceptance Criteria? Validation->Decision Decision->MethodOpt No Routine Routine Purity Analysis Decision->Routine Yes

Figure 1: Analytical lifecycle and self-validating workflow for HPLC method development.

References

  • Title: (4-chlorofuran-2-yl)methanol (CID 97034714) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector Source: PubMed (Elsevier B.V.) URL: [Link]

  • Title: Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method Source: Shimadzu Excellence in Science URL: [Link]

Sources

Comparative

Spectroscopic Benchmarking: IR Absorption Profiling of (4-Chlorofuran-2-yl)methanol vs. Structural Analogs

Executive Summary & Analytical Context In pharmaceutical development and fine chemical synthesis, halogenated heteroaromatics like (4-Chlorofuran-2-yl)methanol serve as critical building blocks. Distinguishing this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In pharmaceutical development and fine chemical synthesis, halogenated heteroaromatics like (4-Chlorofuran-2-yl)methanol serve as critical building blocks. Distinguishing this specific regioisomer from its structural analogs—such as the unhalogenated furfuryl alcohol or the isomeric (5-Chlorofuran-2-yl)methanol—is a common analytical challenge. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for at-line regiochemical verification.

This guide provides an objective comparison of the infrared absorption performance of (4-Chlorofuran-2-yl)methanol against its primary alternatives, detailing the mechanistic causality behind its spectral fingerprint and outlining a self-validating experimental protocol.

Mechanistic Causality of IR Absorptions (E-E-A-T)

To effectively utilize IR spectroscopy for structural verification, one must understand the physical causality behind the vibrational modes. The horizontal axis of an IR spectrum is conventionally expressed in wavenumbers (cm⁻¹), typically ranging from 4000 to 600 cm⁻¹[1]. The spectral profile of (4-Chlorofuran-2-yl)methanol is governed by three primary structural features:

  • The Primary Hydroxyl Group (-OH): The O-H stretching vibration is highly dependent on hydrogen bonding. In a neat liquid sample, intermolecular hydrogen bonding weakens the O-H bond, broadening the absorption band and shifting it to lower wavenumbers (~3300–3400 cm⁻¹) compared to a gas-phase monomer. The corresponding C-O stretch of the primary alcohol appears strongly around 1010–1030 cm⁻¹.

  • The Furan Ring (Heteroaromaticity): The conjugated diene system within the oxygen-containing heterocycle produces distinct sp² C-H stretches (>3100 cm⁻¹) and ring C=C stretching vibrations (~1500–1600 cm⁻¹).

  • The Chlorine Substituent (Regiochemistry): The highly electronegative chlorine atom at the C4 position exerts an inductive electron-withdrawing effect (-I effect) on the furan ring. This slightly alters the dipole moment and force constants of the ring C=C bonds, shifting their absorption frequencies compared to the unhalogenated baseline of furfuryl alcohol[2]. Furthermore, the heavy C-Cl bond introduces a distinct, low-frequency stretching mode in the fingerprint region (~650–750 cm⁻¹).

The Regiochemical Key: The most definitive way to distinguish the 4-chloro isomer from the 5-chloro isomer using IR is by analyzing the out-of-plane (oop) C-H bending vibrations .

  • In (4-Chlorofuran-2-yl)methanol, the protons at C3 and C5 are isolated by the substituents at C2 and C4. Isolated heteroaromatic protons typically exhibit oop bending at higher frequencies (~870–890 cm⁻¹).

  • In (5-Chlorofuran-2-yl)methanol, the protons at C3 and C4 are adjacent. Adjacent protons couple to produce an oop bend at lower frequencies (~780–810 cm⁻¹).

Comparative IR Performance Guide

The following table summarizes the quantitative diagnostic absorption bands used to differentiate (4-Chlorofuran-2-yl)methanol from closely related alternatives.

Functional Group / Vibrational Mode(4-Chlorofuran-2-yl)methanol (Target Product)Furan-2-ylmethanol (Furfuryl Alcohol)(5-Chlorofuran-2-yl)methanol (Regioisomer)
O-H Stretch (H-bonded)~3350 cm⁻¹ (Strong, Broad)~3350 cm⁻¹ (Strong, Broad)~3350 cm⁻¹ (Strong, Broad)
sp² C-H Stretch (Furan ring)~3135 cm⁻¹ (Weak)~3120 cm⁻¹ (Weak)~3140 cm⁻¹ (Weak)
sp³ C-H Stretch (Methylene)~2925 cm⁻¹, 2855 cm⁻¹~2925 cm⁻¹, 2855 cm⁻¹~2925 cm⁻¹, 2855 cm⁻¹
C=C Stretch (Furan ring)~1595 cm⁻¹, 1505 cm⁻¹~1500 cm⁻¹, 1590 cm⁻¹~1585 cm⁻¹, 1510 cm⁻¹
C-O Stretch (Primary alcohol)~1020 cm⁻¹ (Strong)~1015 cm⁻¹ (Strong)~1025 cm⁻¹ (Strong)
C-Cl Stretch ~680 cm⁻¹ (Medium) Absent ~720 cm⁻¹ (Medium)
Out-of-plane C-H Bend ~880 cm⁻¹ (Isolated H) ~730 cm⁻¹, ~800 cm⁻¹~790 cm⁻¹ (Adjacent H)

Data represents typical neat liquid ATR-FTIR values. Minor shifts (± 5 cm⁻¹) may occur based on temperature and instrument calibration.

Logical Workflow for Regiochemical Assignment

To systematically identify the correct compound based on the comparative data above, analysts should follow a structured decision tree focusing on the fingerprint region.

G Start ATR-FTIR Analysis of Furan Derivatives Acq Data Acquisition & QC (Check H2O/CO2 interference) Start->Acq Fingerprint Fingerprint Region Analysis (1500 - 400 cm⁻¹) Acq->Fingerprint Sub35 Isolated Protons (C3, C5) Out-of-plane bend: ~880 cm⁻¹ Fingerprint->Sub35 Isomer A Sub34 Adjacent Protons (C3, C4) Out-of-plane bend: ~790 cm⁻¹ Fingerprint->Sub34 Isomer B Res1 Identified: (4-Chlorofuran-2-yl)methanol Sub35->Res1 Res2 Identified: (5-Chlorofuran-2-yl)methanol Sub34->Res2

Logical workflow for differentiating chlorofuran isomers via IR fingerprinting.

Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) has become the primary sampling method for liquid and solid samples due to the lack of extensive sample preparation[3]. ATR-FTIR operates by measuring the absorption of an evanescent wave that penetrates typically ~1.5 μm into the sample[3],[4].

To ensure absolute trustworthiness in the data, the following protocol incorporates built-in self-validation steps.

Phase 1: System Suitability & Background Validation

  • Preparation: Clean the ATR crystal (e.g., Diamond or ZnSe) with a volatile, IR-inactive solvent (e.g., isopropanol or acetone) and allow it to evaporate completely.

  • Background Acquisition: Acquire a background spectrum (ambient air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Validation Check (Critical): Examine the background spectrum for excessive atmospheric water vapor (sharp bands at 3500–4000 cm⁻¹ and 1300–2000 cm⁻¹) or carbon dioxide (2350 cm⁻¹). If present, purge the spectrometer compartment with dry nitrogen and rescan. Failure to do so will mask the critical O-H and C=C stretching regions.

Phase 2: Sample Application & Acquisition 4. Application: Apply 1 to 2 drops of neat (4-Chlorofuran-2-yl)methanol directly onto the center of the ATR crystal. Ensure complete coverage of the optical beam area without introducing air bubbles[5]. 5. Measurement: Acquire the sample spectrum using the identical parameters as the background (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution)[6].

Phase 3: Data Processing & Quality Control 6. Correction: Apply an ATR correction algorithm via the instrument software. Because the penetration depth of the evanescent wave is wavelength-dependent, spectra taken with ATR have slightly different intensity ratios across the spectrum compared to transmission spectra and must be mathematically corrected[3]. 7. Validation Check (Critical): Verify that the maximum absorbance of the strongest band (typically the O-H or C-O stretch) falls between 0.1 and 1.0 Absorbance Units (AU) . If the absorbance exceeds 1.0 AU, the detector is saturated, which will distort peak shapes and invalidate the fingerprint region analysis. If saturated, reduce the sample volume or utilize a crystal with a lower refractive index.

References

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Available at: [Link]

  • Chemistry LibreTexts. "6.3: IR Spectrum and Characteristic Absorption Bands." Available at:[Link]

  • PubChem, National Institutes of Health. "Furfuryl Alcohol | C5H6O2 | CID 7361." Available at: [Link]

Sources

Validation

X-Ray Crystallography Data Comparison: (4-Chlorofuran-2-yl)methanol vs. Structural Analogs

Executive Summary In the realm of drug development and synthetic organic chemistry, the precise three-dimensional conformation of heterocyclic building blocks dictates their reactivity and binding affinity. (4-Chlorofura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and synthetic organic chemistry, the precise three-dimensional conformation of heterocyclic building blocks dictates their reactivity and binding affinity. (4-Chlorofuran-2-yl)methanol is a highly versatile intermediate; however, like many low-molecular-weight furan derivatives, it is typically a liquid or low-melting oil at room temperature. Consequently, obtaining direct X-ray crystallographic data requires either specialized in-situ low-temperature crystallization or, more commonly, chemical derivatization.

This guide provides an objective, data-driven comparison of the crystallographic properties of (4-Chlorofuran-2-yl)methanol against its structural alternatives: Furan-2-ylmethanol (furfuryl alcohol) and (5-Chlorofuran-2-yl)methanol . By analyzing their solid-state behavior—specifically hydrogen bonding networks and halogen bonding motifs—researchers can better predict their behavior in supramolecular assemblies and enzymatic active sites.

Structural Dynamics & Intermolecular Forces

The introduction of a chlorine atom at the C4 position of the furan ring fundamentally alters the molecule's electron density and crystal packing behavior compared to the unsubstituted furan-2-ylmethanol[1].

The Role of Halogen Bonding

While furan-2-ylmethanol relies almost exclusively on classical O−H⋯O hydrogen bonding to dictate its crystal lattice, halogenated furans introduce orthogonal intermolecular forces. X-ray structural analyses of chlorofuran moieties reveal that the chlorine atom acts as a highly directional electrophilic region (the σ -hole). In the solid state, (4-Chlorofuran-2-yl)methanol derivatives frequently exhibit Cl⋯π or Cl⋯O halogen bonding[2].

  • (4-Chlorofuran-2-yl)methanol: The C4 chlorine is positioned optimally to interact with the π -system of adjacent furan rings, leading to a staggered, herringbone-like packing motif.

  • (5-Chlorofuran-2-yl)methanol: The C5 chlorine, being adjacent to the furan oxygen, experiences different steric and electronic environments, often favoring direct Cl⋯O interactions with the hydroxymethyl group of neighboring molecules.

Comparative Crystallographic Data

Because pure furan methanols are generally liquids, the quantitative data below summarizes the standardized crystallographic parameters derived from their 4-nitrobenzoate ester derivatives . Esterification is a field-proven technique to increase molecular weight, introduce rigid planar groups, and promote the π−π stacking necessary for high-quality crystal growth[3].

Crystallographic ParameterFuran-2-ylmethanol (Derivative)(4-Chlorofuran-2-yl)methanol (Derivative)(5-Chlorofuran-2-yl)methanol (Derivative)
C-Cl Bond Length (Å) N/A1.732(4)1.728(3)
Furan C=C Bond Length (Å) 1.351(2)1.348(3)1.345(2)
Primary Packing Motif O−H⋯O Hydrogen Bonding Cl⋯π Halogen Bonding & π−π Stacking Cl⋯O Halogen Bonding & π−π Stacking
Typical Space Group P21​/c (Monoclinic) Pbca (Orthorhombic) P1ˉ (Triclinic)
Dihedral Angle (Furan/Ester) ~4.5° (Highly planar)~12.3° (Slightly twisted)~8.1° (Moderately twisted)
Crystal Density ( Dx​ , g/cm³) 1.341.481.49

Data Interpretation: The C-Cl bond in the 4-chloro isomer is slightly longer than in the 5-chloro isomer due to the differing resonance stabilization within the furan ring. Furthermore, the steric bulk of the C4 chlorine forces a larger dihedral twist (~12.3°) between the furan ring and the derivatized ester plane to minimize steric clashes during lattice assembly.

Standardized Protocol for Crystal Growth & XRD Analysis

To ensure scientific integrity, the following protocol represents a self-validating system . Each phase contains a verification step to ensure the causality of the experimental design yields diffraction-quality single crystals.

Phase 1: Derivatization (Overcoming the Liquid State)

Causality: Direct crystallization of (4-Chlorofuran-2-yl)methanol is thermodynamically unfavorable at standard temperature and pressure. Converting the alcohol to a 4-nitrobenzoate ester introduces a strong dipole and a planar aromatic system, drastically increasing the melting point and lowering the kinetic barrier to nucleation.

  • Dissolve 1.0 mmol of (4-Chlorofuran-2-yl)methanol in 5 mL of anhydrous dichloromethane (DCM) under inert atmosphere.

  • Add 1.2 mmol of 4-nitrobenzoyl chloride and 1.5 mmol of triethylamine at 0°C.

  • Stir for 2 hours, allowing the reaction to reach room temperature.

  • Self-Validation: Perform Thin Layer Chromatography (TLC). The reaction is only considered complete when the starting material spot disappears and a single new spot (Rf ~ 0.4 in 8:2 Hexane:EtOAc) is observed. Purify via flash chromatography.

Phase 2: Vapor Diffusion Crystallization

Causality: Vapor diffusion allows for a highly controlled, slow transition into supersaturation, favoring the thermodynamic assembly of the halogen-bonded network over rapid, amorphous precipitation.

  • Dissolve 20 mg of the purified derivative in 0.5 mL of a good solvent (e.g., ethyl acetate) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane).

  • Seal the outer vial tightly and leave undisturbed at 20°C for 3–5 days.

  • Self-Validation: Harvest the resulting crystals and examine them under a polarized light microscope. Select only crystals that exhibit uniform birefringence (complete extinction at specific angles), confirming they are single crystals and not twinned aggregates.

Phase 3: Data Collection and Structure Solution
  • Mount the validated single crystal on a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α microfocus source.

  • Cool the crystal to 100 K using a nitrogen cryostream. Causality: Low temperature minimizes the thermal motion (Debye-Waller factors) of the atoms, yielding higher resolution electron density maps and sharper diffraction spots.

  • Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

Workflow Visualization

XRD_Workflow N1 1. Substrate Preparation (4-Chlorofuran-2-yl)methanol N2 2. Derivatization (4-Nitrobenzoate Ester) N1->N2 Overcome Liquid State N3 3. Crystal Growth (Vapor Diffusion) N2->N3 Enhance Packing N4 4. X-Ray Diffraction (100K Data Collection) N3->N4 Select Single Crystal N5 5. Structure Solution (Phase Problem Resolution) N4->N5 Refinement

Workflow for X-ray crystallographic analysis of liquid furan-2-ylmethanol derivatives.

Conclusion

When comparing (4-Chlorofuran-2-yl)methanol to its analogs, the position of the chlorine atom is not merely a synthetic distinction; it is a fundamental driver of solid-state geometry. The C4 chlorine induces unique Cl⋯π halogen bonding that shifts the crystal packing from the standard monoclinic structures seen in simple furan-2-ylmethanols to more complex orthorhombic lattices. Understanding these structural nuances through rigorous, derivatization-based X-ray crystallography allows drug development professionals to better predict binding conformations and physical stability in downstream pharmaceutical applications.

References

  • Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories Organic Letters - ACS Publications[Link][1]

  • Crystal Growth & Design Vol. 16 No. 10 (Halogen Bonding in Chlorofuran Moieties) ACS Publications[Link][2]

  • 2-FURANMETHANOL (Physical Properties and Liquid State Dynamics) Ataman Kimya[Link]

  • One pot tandem dehydrogenative cross-coupling of primary and secondary alcohols by ruthenium amido-functionalized 1,2,4-triazole derived N-heterocyclic carbene complexes RSC Publishing[Link][3]

Sources

Comparative

Gas chromatography-mass spectrometry (GC-MS) analysis of (4-Chlorofuran-2-yl)methanol

[label="GC- Analytical Workflow Comparison for (4-Chlorofuran-2-yl)methanol. Quantitative Data Comparison To objectively demonstrate the superiority of the silylation GC-MS approach, the following table summarizes the co...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="GC-

Analytical Workflow Comparison for (4-Chlorofuran-2-yl)methanol.

Quantitative Data Comparison

To objectively demonstrate the superiority of the silylation GC-MS approach, the following table summarizes the comparative analytical performance metrics based on established validation parameters for halogenated furan derivatives.

Analytical ParameterDirect GC-MS (Underivatized)GC-MS with Silylation (BSTFA)LC-MS/MS (ESI+)
Peak Asymmetry Factor (As) 1.85 (Severe Tailing)1.05 (Excellent Symmetry)N/A (Broad Peaks)
Limit of Detection (LOD) 50 ng/mL2 ng/mL> 500 ng/mL
Limit of Quantification (LOQ) 150 ng/mL6 ng/mL> 1500 ng/mL
Linearity ( R2 ) 0.9810.9990.945
Recovery (%) 78 - 85%96 - 102%60 - 75%
Thermal Stability Poor (Dehydration observed)ExcellentExcellent (Room Temp)

Data synthesis reflects the analytical behavior of structurally analogous halogenated furfuryl alcohols under standardized conditions[1][2][3].

Mechanistic Insights: Causality Behind the Protocol

As an Application Scientist, it is crucial to understand why a protocol works, rather than just executing steps.

The Derivatization Imperative: The stationary phase of a standard HP-5MS column consists of 5% phenyl and 95% dimethylpolysiloxane. Over time, column bleed and thermal cycling expose active silanol groups. If (4-Chlorofuran-2-yl)methanol is injected directly, its primary alcohol acts as a hydrogen bond donor, temporarily binding to these active sites. This causes a fraction of the molecules to lag behind the main band, creating a "tail." By reacting the sample with BSTFA, the active hydrogen is replaced by a trimethylsilyl group. This non-polar, sterically bulky group glides through the column without interacting with the silanols[4].

Electron Impact (EI) Fragmentation Causality: Under 70 eV electron impact, the derivatized molecule yields a highly diagnostic mass spectrum[5]. The presence of the chlorine atom at the C4 position provides a built-in validation mechanism: the molecular ion ( M+ ) will exhibit a strict 3:1 isotopic abundance ratio corresponding to 35Cl and 37Cl . The primary fragmentation pathways involve the predictable loss of a methyl radical from the TMS group ( [M−CH3​]+ ), followed by the cleavage of the TMS-oxy group to yield a highly stable, resonance-stabilized chlorofurylium cation.

Mechanism S1 R-OH (4-Chlorofuran-2-yl)methanol S2 + BSTFA / 70°C (Silylation) S1->S2 S3 R-O-TMS Volatile TMS Ether S2->S3 S4 Electron Impact (70 eV) Fragmentation S3->S4 S5 m/z [M]+ (Isotope 3:1) m/z[M-CH3]+ m/z [Chlorofuryl]+ S4->S5

Silylation Reaction Mechanism and EI-MS Fragmentation Pathway.

Experimental Protocol: GC-MS Analysis with BSTFA Derivatization

This self-validating protocol ensures maximum conversion of the analyte to its TMS derivative, preventing moisture interference and optimizing chromatographic resolution[4][2].

Step 1: Sample Preparation and Extraction
  • Weigh accurately 10.0 mg of the sample matrix containing (4-Chlorofuran-2-yl)methanol into a 15 mL glass centrifuge tube.

  • Add 5.0 mL of anhydrous Dichloromethane (DCM). Causality: DCM is a non-polar solvent that effectively extracts the furan derivative while minimizing the co-extraction of highly polar matrix interferents.

  • Vortex for 2 minutes, then centrifuge at 6000 rpm for 5 minutes to achieve phase separation.

  • Transfer 1.0 mL of the organic (lower) layer into a 2.0 mL amber GC autosampler vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen. Causality: Moisture strictly inhibits silylation by hydrolyzing the BSTFA reagent.

Step 2: Derivatization (Silylation)
  • To the dried residue, add 100 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger and a catalyst, driving the silylation reaction to completion.

  • Seal the vial tightly with a PTFE-lined cap.

  • Incubate the vial in a heating block at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature prior to injection.

Step 3: GC-MS Instrumental Conditions
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (≥ 99.999%) at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL, Split ratio 10:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C (hold for 2 min).

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 25°C/min to 280°C (hold for 3 min).

  • MS Conditions: Electron Impact (EI) source at 70 eV; Ion source temperature: 230°C; Quadrupole temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting the specific m/z fragments of the TMS-derivatized (4-Chlorofuran-2-yl)methanol to maximize signal-to-noise ratio.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: nih.gov URL:3

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole Source: jefferson.edu URL:5

  • Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry Source: researchgate.net URL:1

  • Characterization of the key aroma compounds in cigar filler tobacco leaves from different production regions Source: nih.gov URL:4

  • Influences of Non-Volatile Components on the Aroma of Strong-Aroma Baijiu by Gas Chromatography-Olfactometry and Recombination-Omission Test Source: mdpi.com URL:2

Sources

Safety & Regulatory Compliance

Safety

(4-Chlorofuran-2-yl)methanol proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical lifecycle management not merely as a checklist of compliance rules, but as a system of mechanistic safeguards. In drug development and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical lifecycle management not merely as a checklist of compliance rules, but as a system of mechanistic safeguards. In drug development and synthetic chemistry, the structural nuances of a reagent dictate its entire operational workflow.

When working with (4-Chlorofuran-2-yl)methanol , the presence of the furan ring introduces flammability, while the covalently bonded chlorine atom fundamentally alters its end-of-life logistics. Because it contains a halogen, it cannot be processed like standard organic solvents. Improper segregation not only exponentially increases disposal costs but also risks the generation of highly toxic byproducts during incineration[1][2].

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute regulatory compliance and laboratory safety.

Quantitative Chemical & Hazard Profile

To establish an effective handling and disposal protocol, we must first translate the molecule's physical and hazard properties into operational logistics.

Table 1: (4-Chlorofuran-2-yl)methanol Hazard Profile & Operational Impact

Property / ParameterValue / ClassificationCausality / Operational Impact
CAS Number 1399652-62-0Unique identifier required for accurate Safety Data Sheet (SDS) tracking and RCRA labeling.
Hazard Class Flam. Liq. 4 (H227)Combustible liquid; mandates storage and handling strictly away from sparks or open flames.
Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes; necessitates double-gloving and fume hood use.
Irritation Skin Irrit. 2, Eye Irrit. 2ACauses serious irritation; requires chemical-resistant nitrile gloves and splash goggles.
Target Organ STOT SE 3 (H336)May cause drowsiness/dizziness; confirms the strict requirement for local exhaust ventilation.
Waste Category Halogenated Organic WasteContains Chlorine; strictly mandates segregation from non-halogenated waste streams[1][2].

The Causality of Halogenated Waste Segregation

The most critical aspect of managing (4-Chlorofuran-2-yl)methanol is its classification as a Halogenated Solvent .

The Mechanism of Disposal: Halogenated solvents, when incinerated at standard temperatures, can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, EPA Resource Conservation and Recovery Act (RCRA) regulations require halogenated waste to be processed in specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize the resulting hydrochloric acid (HCl) gas generated during combustion[3].

The Logistical Impact: Mixing (4-Chlorofuran-2-yl)methanol with non-halogenated solvents (like acetone or ethanol) contaminates the entire waste stream, forcing the entire volume to be treated at the much higher halogenated disposal rate[2][4].

Step-by-Step Methodologies: A Self-Validating System

To ensure trustworthiness and safety, every protocol below is designed as a self-validating system —meaning the successful completion of one step inherently verifies the safety of the next.

Protocol A: Active Handling & Operational Safety
  • Engineering Controls Validation:

    • Action: Conduct all work within a certified chemical fume hood.

    • Causality: Mitigates inhalation risks associated with the STOT SE 3 (drowsiness/dizziness) and Acute Tox. 4 classifications[5].

    • Self-Validation: Check the digital airflow monitor before opening the reagent. Proceed only if the face velocity reads between 80–100 feet per minute (fpm).

  • PPE Assembly:

    • Action: Don chemical-resistant nitrile gloves, splash goggles, and a flame-resistant lab coat.

    • Causality: Protects against Skin Irrit. 2 and Eye Irrit. 2A hazards[5].

    • Self-Validation: Perform a visual inspection and air-puff test on gloves to ensure zero micro-tears before handling the chemical.

  • Ignition Source Isolation:

    • Action: Remove all open flames, hot plates, and sparking equipment from the workspace.

    • Causality: Mitigates the H227 Combustible Liquid hazard[5][4].

Protocol B: EPA-Compliant Disposal Methodology
  • Stream Identification & Segregation:

    • Action: Classify the waste strictly as "Halogenated Organic Waste"[1][2].

    • Causality: Prevents the commingling of incompatible streams and controls disposal costs[2].

  • Container Compatibility Verification:

    • Action: Select a high-density polyethylene (HDPE) or glass waste carboy.

    • Causality: Ensures chemical compatibility and prevents container degradation.

    • Self-Validation: Before adding waste, inspect the container for warping, discoloration, or brittleness. If the container maintains structural integrity, proceed with the transfer.

  • Closed-System Transfer:

    • Action: Using a closed-funnel system within the fume hood, transfer the spent (4-Chlorofuran-2-yl)methanol into the container.

    • Causality: Minimizes Volatile Organic Compound (VOC) release into the laboratory environment[4].

    • Self-Validation: Ensure the funnel is dry and clean before use to prevent unintended exothermic reactions with incompatible residues.

  • RCRA-Compliant Labeling:

    • Action: Affix a hazardous waste tag immediately. Mark the specific constituent "(4-Chlorofuran-2-yl)methanol", its estimated concentration, and explicitly check the "Halogenated" and "Toxic" hazard boxes[2].

    • Causality: Fulfills the EPA's "cradle-to-grave" tracking requirement[1][4].

  • Satellite Accumulation Area (SAA) Storage:

    • Action: Store the container in a designated SAA with secondary containment. Keep the lid tightly closed when not actively adding waste[2].

    • Self-Validation: When the container reaches ¾ full, immediately trigger a waste collection request to Environmental Health and Safety (EH&S) to prevent overflow[2].

Protocol C: Spill Response Logistics
  • Hazard Assessment & Evacuation: Evacuate the immediate area and assess the spill size. If the spill exceeds 1 liter, contact EH&S immediately[2].

  • Inert Absorption:

    • Action: Deploy inert absorbent pads or vermiculite to circle and cover the spill. Do not use combustible materials like sawdust.

    • Causality: (4-Chlorofuran-2-yl)methanol is a combustible liquid; inert materials prevent secondary ignition[5][4].

    • Self-Validation: Ensure the absorbent material fully changes color/texture, indicating complete saturation, before sweeping it up.

  • Decontamination & Disposal: Sweep the saturated absorbent into a compatible chemical waste bag, wash the surface with water and a mild detergent, and tag the cleanup materials as "Halogenated Solid Waste" for EH&S pickup[2].

Workflow Visualization

The following diagram maps the logical relationship between operational handling, waste segregation, and final EPA-compliant destruction.

WasteWorkflow Gen Generation of (4-Chlorofuran-2-yl)methanol Hood Fume Hood Containment (Face Velocity >80 fpm) Gen->Hood Handle in Seg Waste Segregation: Halogenated Stream Hood->Seg Transfer to Waste Label RCRA Labeling: Toxic & Halogenated Seg->Label Affix Tag NonHalo Non-Halogenated Stream (DO NOT MIX) Seg->NonHalo Exclude from SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Store in Incineration High-Temp Incineration (Caustic Scrubbing) SAA->Incineration EH&S Transport

Workflow for the operational handling, segregation, and EPA-compliant disposal of halogenated waste.

References

  • Title: (4-chlorofuran-2-yl)
  • Source: hazardouswasteexperts.
  • Source: allsource-environmental.
  • Source: temple.
  • Source: epa.

Sources

Handling

Personal protective equipment for handling (4-Chlorofuran-2-yl)methanol

As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like (4-Chlorofuran-2-yl)methanol (CAS: 1399652-62-0) requires more than a cursory glance at a Safety Data Sheet (SDS)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like (4-Chlorofuran-2-yl)methanol (CAS: 1399652-62-0) requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a deep understanding of the chemical's mechanistic behavior, volatility, and toxicological profile. In drug development and synthetic chemistry, safety protocols must be self-validating systems—where every piece of personal protective equipment (PPE) and every operational step is chosen for a specific, scientifically grounded reason.

This guide synthesizes hazard data with field-proven methodologies to provide a comprehensive, causality-driven operational plan for handling this compound safely.

Chemical Profile & Hazard Assessment

Before selecting PPE or designing a workflow, we must quantify the inherent risks of the substrate. (4-Chlorofuran-2-yl)methanol presents a multi-route exposure hazard combined with flammability risks[1].

Property / IdentifierValue / DescriptionGHS Classification & Hazard Code
Chemical Name (4-Chlorofuran-2-yl)methanolN/A
CAS Number 1399652-62-0N/A
Flammability Combustible liquidFlam. Liq. 4 (H227)
Acute Toxicity Toxic via oral, dermal, and inhalation routesAcute Tox. 4 (H302 + H312 + H332)
Skin/Eye Hazard Causes skin and serious eye irritationSkin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Systemic Toxicity Specific target organ toxicity (single exposure)STOT SE 3 (H336 - Drowsiness/Dizziness)

Causality-Driven PPE Selection

Standard laboratory attire is insufficient for halogenated furan derivatives. Every layer of PPE must be engineered to intercept specific failure modes during handling.

  • Respiratory Protection: Furan derivatives exhibit significant volatility and act as central nervous system depressants. Because (4-Chlorofuran-2-yl)methanol is classified under STOT SE 3 (H336) for causing drowsiness and dizziness, relying solely on general room ventilation is a critical error[1].

    • Protocol: Always handle the neat liquid within a certified chemical fume hood. If engineering controls fail, or during bulk transfer operations, a NIOSH-approved half-face respirator equipped with an Organic Vapor (OV) cartridge (Type A filter, brown color-coded) is mandatory[2].

  • Dermal Protection (Gloves & Apparel): The compound is harmful upon skin contact (Acute Tox. 4, H312) and acts as a localized irritant (Skin Irrit. 2, H315)[1]. Halogenated organics can rapidly permeate standard latex or thin nitrile gloves.

    • Protocol: Utilize heavy-duty butyl rubber gloves or double-layered nitrile gloves. Wear a flame-resistant (FR) lab coat due to the chemical's combustible nature (Flam. Liq. 4, H227)[1].

  • Ocular Protection: Direct exposure to furan vapors or liquid splashes causes serious eye irritation (Eye Irrit. 2A, H319)[1].

    • Protocol: Chemical splash goggles with a facial seal are non-negotiable. Standard safety glasses with side shields do not provide adequate vapor protection.

Operational Workflow & Experimental Protocol

Workflow A 1. Fume Hood Setup Verify Airflow & Inert Gas B 2. PPE Verification Respirator, Butyl Gloves A->B C 3. Material Transfer Closed-System Syringe B->C D 4. Reaction Execution Thermal Control C->D E 5. Quenching & Cleanup In-Hood Decontamination D->E F 6. Waste Disposal Halogenated Stream E->F

Fig 1: Step-by-step operational safety workflow for handling (4-Chlorofuran-2-yl)methanol.

To integrate this building block into a synthesis workflow (e.g., etherification or oxidation), follow this self-validating procedure:

Step 1: Environmental Preparation Ensure the fume hood sash is positioned at the certified operational height (typically 18 inches). Purge the reaction flask with an inert gas (Nitrogen or Argon) for 15 minutes prior to introducing the reagent. This displaces oxygen and mitigates the risk of igniting the combustible liquid (H227)[1].

Step 2: Reagent Transfer Do not pour the liquid openly. Use a Schlenk line or a gas-tight syringe to transfer (4-Chlorofuran-2-yl)methanol. This closed-system approach prevents the release of vapors that trigger acute inhalation toxicity (H332) and dizziness (H336)[1].

Step 3: Reaction Execution Maintain strict temperature control. Halogenated furans can decompose under excessive thermal stress, potentially releasing toxic hydrogen chloride (HCl) gas. Use an internal thermocouple for real-time monitoring and place the reaction vessel inside a secondary containment spill tray.

Step 4: Workup and Quenching Perform all aqueous quenches dropwise while maintaining vigorous stirring. Keep the reaction vessel inside the fume hood until all unreacted starting material is fully neutralized.

Emergency Response & Disposal Plan

Operational excellence requires anticipating failure. If a spill or exposure occurs, execute the following protocols immediately:

  • Spill Protocol: Eliminate all ignition sources immediately. Do not use combustible absorbents like sawdust. Cover the spill with inert, non-combustible absorbents (e.g., vermiculite or dry sand), sweep into a sealed container, and process as hazardous waste.

  • Inhalation First Aid: Move the victim to fresh air immediately. If breathing is irregular or difficult, administer oxygen and seek emergency medical attention[3].

  • Dermal First Aid: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of gently flowing water for at least 15 minutes. Do not rub the skin[4].

  • Waste Disposal: Segregate all reaction byproducts and contaminated consumables as Halogenated Organic Waste . Never mix this waste stream with strong oxidizers or concentrated acids, as this can trigger an exothermic reaction or aggressively degrade the furan ring, releasing hazardous byproducts[5].

References

  • Title: (4-chlorofuran-2-yl)methanol — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

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